1,3,5-Trimethylpyrazole-4-boronic acid
Description
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUMBMZDWJMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457520 | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-62-6 | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Trimethylpyrazole-4-boronic Acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethylpyrazole-4-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, the pyrazole ring, is a common feature in many biologically active compounds. The presence of the boronic acid functional group makes it a versatile building block, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in research and development. This document primarily discusses the hydrochloride salt and the pinacol ester derivative, as these are the most commonly available forms.
Core Chemical Properties
The fundamental chemical properties of this compound and its common derivatives are summarized below. These properties are crucial for understanding the compound's behavior in chemical reactions and for its proper handling and storage.
| Property | This compound | This compound hydrochloride | This compound pinacol ester |
| Molecular Formula | C₆H₁₁BN₂O₂ | C₆H₁₂BClN₂O₂[1][2] | C₁₂H₂₁BN₂O₂[3][4] |
| Molecular Weight | 153.98 g/mol [5] | 190.44 g/mol [1][2] | 236.12 g/mol [3][4] |
| Physical Form | Solid[6] | Solid[1][6] | Solid |
| CAS Number | 847818-62-6[5][7] | 1162262-38-5[1][2] | 844891-04-9[3][4] |
| SMILES String | CN1N=C(C)C(B(O)O)=C1C | CN1N=C(C(B(O)O)=C1C)C.Cl[1][6] | CC1(C)OB(OC1(C)C)c2c(C)n(n-c2C)C |
| InChI Key | AWOUMBMZDWJMGM-UHFFFAOYSA-N[5] | HBVXRUDSVOJNOQ-UHFFFAOYSA-N[1][6] | Not readily available |
Note: Specific quantitative data such as melting point, boiling point, and detailed solubility for this compound and its hydrochloride salt are not consistently reported in publicly available literature. A related compound, 1-Methylpyrazole-4-boronic acid pinacol ester, has a reported melting point of 59-64 °C.
Synthesis and Reactions
A plausible synthetic route is illustrated in the diagram below. This often involves the formation of a pyrazole ring, followed by halogenation and then a borylation reaction.
Caption: Generalized synthetic pathway for pyrazole-4-boronic acids.
Key Reaction: Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide, enabling the synthesis of complex molecular architectures.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in peer-reviewed literature, a general procedure for a Suzuki-Miyaura coupling reaction using a pyrazole boronic acid is provided below as a representative experimental workflow.
Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Pyrazole Boronic Acid with an Aryl Bromide
Materials:
-
This compound hydrochloride (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound hydrochloride, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Drug Discovery and Materials Science
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize this core structure via the boronic acid handle makes this compound a valuable tool for generating libraries of novel compounds for biological screening. While no specific biological activities or signaling pathway interactions have been reported for this particular boronic acid, pyrazole derivatives have been investigated for a wide range of therapeutic targets.
In materials science, the electronic properties of the pyrazole ring can be exploited in the design of novel organic semiconductors, fluorescent probes, and other functional materials. The Suzuki-Miyaura coupling provides a precise method for incorporating the 1,3,5-trimethylpyrazole moiety into larger conjugated systems.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a wide array of functionalized pyrazole derivatives. While specific quantitative physical data and detailed synthetic protocols for the parent boronic acid are limited in the public domain, the information available for its common derivatives provides a solid foundation for its use in the laboratory. Further research into the biological activities of compounds derived from this scaffold may reveal novel therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound | Building Block [benchchem.com]
- 6. 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to 1,3,5-Trimethylpyrazole-4-boronic Acid
CAS Number: 847818-62-6
This technical guide provides a comprehensive overview of 1,3,5-Trimethylpyrazole-4-boronic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Core Compound Data
This compound is a heterocyclic organic compound containing a pyrazole ring substituted with three methyl groups and a boronic acid functional group. This structure makes it a valuable reagent in organic synthesis, particularly for the creation of carbon-carbon bonds.
| Property | Value | Source |
| CAS Number | 847818-62-6 | Pharmaffiliates |
| Molecular Formula | C₆H₁₁BN₂O₂ | Pharmaffiliates |
| Molecular Weight | 153.97 g/mol | Pharmaffiliates |
| Appearance | Not specified (likely a solid) | - |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Two common derivatives of this compound are also commercially available and frequently used in synthesis:
| Derivative | CAS Number | Molecular Formula | Molecular Weight |
| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride | 1162262-38-5 | C₆H₁₂BClN₂O₂ | 190.44 g/mol |
| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester | 844891-04-9 | C₁₂H₂₁BN₂O₂ | 236.12 g/mol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds in two main stages: the formation of the 1,3,5-trimethylpyrazole core, followed by the introduction of the boronic acid group at the 4-position.
Step 1: Synthesis of 1,3,5-Trimethylpyrazole
The 1,3,5-trimethylpyrazole precursor is commonly synthesized via a Knorr pyrazole synthesis or a similar condensation reaction.
-
Reactants: Acetylacetone and methylhydrazine.
-
General Procedure:
-
Acetylacetone is reacted with methylhydrazine in a suitable solvent, such as ethanol.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization.
-
The resulting 1,3,5-trimethylpyrazole is then isolated and purified, often by distillation.
-
Step 2: Borylation of 1,3,5-Trimethylpyrazole
The introduction of the boronic acid group at the 4-position is generally achieved through a lithiation-borylation sequence.
-
Reactants: 1,3,5-trimethylpyrazole, a strong organolithium base (e.g., n-butyllithium), and a boron electrophile (e.g., triisopropyl borate).
-
General Procedure:
-
1,3,5-trimethylpyrazole is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
An equimolar amount of n-butyllithium is added dropwise to deprotonate the 4-position of the pyrazole ring, forming a lithiated intermediate.
-
Triisopropyl borate is then added to the reaction mixture, which reacts with the lithiated pyrazole.
-
The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final this compound.
-
The product is then extracted and purified.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds between the pyrazole ring and an aryl or heteroaryl halide.
-
Reactants: this compound, an aryl or heteroaryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or sodium carbonate), and a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
General Procedure:
-
To a reaction vessel under an inert atmosphere, the aryl halide, this compound, palladium catalyst, and base are added.
-
A degassed solvent system is then added.
-
The reaction mixture is heated with stirring for a period of time, typically ranging from a few hours to overnight, until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
-
Visualized Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Synthesis of this compound.
Caption: Application in Suzuki-Miyaura coupling and drug discovery.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a building block in organic synthesis, particularly for the construction of complex molecules in the field of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. By utilizing this compound in Suzuki-Miyaura cross-coupling reactions, medicinal chemists can efficiently synthesize novel derivatives for drug discovery programs. These derivatives can be screened for a variety of biological activities, including but not limited to, enzyme inhibition, receptor antagonism, and antimicrobial effects. The trimethyl substitution pattern on the pyrazole ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethylpyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylpyrazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, commencing with the formation of the 1,3,5-trimethylpyrazole core, followed by regioselective bromination and subsequent conversion to the target boronic acid. This guide includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to facilitate a thorough understanding of the synthetic process.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of a boronic acid moiety at the 4-position of the pyrazole ring, as in this compound, provides a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures. This guide outlines a common and effective synthetic route to this compound, starting from readily available precursors.
Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from the cyclization of a 1,3-diketone with a hydrazine derivative to form the pyrazole core. This is followed by bromination at the 4-position and a subsequent lithium-halogen exchange and borylation to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1,3,5-Trimethylpyrazole
This procedure outlines the formation of the pyrazole ring through the condensation of 2,4-pentanedione with methylhydrazine.
Materials:
-
2,4-Pentanedione
-
Methylhydrazine sulfate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water.
-
Add methylhydrazine sulfate to the sodium hydroxide solution and stir until dissolved.
-
Cool the mixture in an ice bath and add 2,4-pentanedione dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-trimethylpyrazole.
Synthesis of 4-Bromo-1,3,5-trimethylpyrazole
This protocol describes the regioselective bromination of 1,3,5-trimethylpyrazole at the 4-position.
Materials:
-
1,3,5-Trimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 1,3,5-trimethylpyrazole in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-bromo-1,3,5-trimethylpyrazole, which can be further purified by column chromatography.
Synthesis of this compound
This procedure details the conversion of 4-bromo-1,3,5-trimethylpyrazole to the target boronic acid via a lithium-halogen exchange followed by borylation. The boronic acid is often generated and used in situ or isolated as its more stable pinacol ester derivative.
Materials:
-
4-Bromo-1,3,5-trimethylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Dissolve 4-bromo-1,3,5-trimethylpyrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1. Pyrazole Formation | 2,4-Pentanedione | 1,3,5-Trimethylpyrazole | 85-95 | >95 | GC-MS, ¹H NMR |
| 2. Bromination | 1,3,5-Trimethylpyrazole | 4-Bromo-1,3,5-trimethylpyrazole | 80-90 | >97 | GC-MS, ¹H NMR |
| 3. Borylation | 4-Bromo-1,3,5-trimethylpyrazole | This compound | 60-75 | >95 | ¹H NMR, LC-MS |
Application in Suzuki-Miyaura Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl-aryl compounds.
Caption: Suzuki-Miyaura coupling using this compound.
A typical Suzuki-Miyaura coupling protocol involves reacting the boronic acid with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The versatility of the boronic acid functional group in this pyrazole derivative makes it a key intermediate for the development of novel compounds with potential therapeutic and industrial applications.
An In-depth Technical Guide to 1,3,5-Trimethylpyrazole-4-boronic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-trimethylpyrazole-4-boronic acid, a key building block in modern organic synthesis. This document details its molecular structure, physicochemical properties, and common applications, with a focus on its role in the development of novel compounds for the pharmaceutical and agrochemical industries.
Core Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with three methyl groups and a boronic acid functional group. It is most commonly available as its hydrochloride salt or as a pinacol ester derivative, which enhances its stability and utility in cross-coupling reactions.
Below is a summary of the key quantitative data for this compound and its common derivatives.
| Property | This compound hydrochloride | This compound pinacol ester |
| Molecular Formula | C₆H₁₂BClN₂O₂[1] | C₁₂H₂₁BN₂O₂[2][3] |
| Molecular Weight | 190.44 g/mol [1] | 236.12 g/mol [3] |
| CAS Number | 1162262-38-5[1] | 844891-04-9[2] |
| Appearance | Solid | Not specified |
| Purity | ≥97%[1] | Typically 95% or higher[3] |
| SMILES String | CN1N=C(C(B(O)O)=C1C)C.Cl | CC1=C(C(=NN1C)C)B2OC(C)(C)C(C)(C)O2 |
| InChI Key | HBVXRUDSVOJNOQ-UHFFFAOYSA-N | Not available |
Synthesis and Characterization
Experimental Protocol: Synthesis of Pyrazole-4-boronic Acid Pinacol Esters
This protocol is a generalized procedure for the synthesis of pyrazole-4-boronic acid pinacol esters, which can be adapted for this compound. The initial step would be the bromination of 1,3,5-trimethylpyrazole.
Step 1: Halogenation of the Pyrazole Core (Illustrative)
-
To a solution of the starting pyrazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add a halogenating agent such as N-bromosuccinimide (NBS) (1-1.2 equivalents).
-
The reaction can be initiated by light or a radical initiator (e.g., AIBN) and is typically stirred at room temperature or gentle heating until completion, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the halogenated pyrazole.
Step 2: Miyaura Borylation
-
In a reaction vessel, combine the halogenated pyrazole (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is evaporated.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-4-boronic acid pinacol ester.
Characterization Data
Specific ¹H and ¹³C NMR spectral data for this compound are not widely published. However, data for the parent compound, 1,3,5-trimethylpyrazole, and other pyrazole boronic acid derivatives can be used for comparative purposes.
¹H NMR of 1,3,5-Trimethyl-pyrazole (in DMSO-d₆):
-
This spectrum would show signals corresponding to the three methyl groups and the lone proton on the pyrazole ring. The chemical shifts would be indicative of their respective electronic environments.
¹³C NMR of Pyrazole:
-
The ¹³C NMR spectrum of pyrazole shows signals for the C-3/C-5 and C-4 carbons, which are useful for confirming the integrity of the pyrazole ring structure.
Applications in Research and Drug Development
This compound is a valuable reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
-
To a reaction flask, add the aryl halide (1 equivalent), this compound (or its pinacol ester) (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
The flask is evacuated and filled with an inert gas.
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
The reaction mixture is heated with stirring (typically between 80-120 °C) for a period ranging from a few hours to overnight. The progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.
The pyrazole moiety is a common scaffold in many biologically active compounds, and the use of this compound allows for the introduction of this functional group into potential drug candidates. This facilitates the exploration of new chemical space in the development of pharmaceuticals and agrochemicals.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Workflow
Caption: General workflow for the synthesis and application of this compound.
References
An In-depth Technical Guide on the Stability and Storage of 1,3,5-Trimethylpyrazole-4-boronic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,5-Trimethylpyrazole-4-boronic acid and its commonly used pinacol ester derivative. The information presented herein is crucial for ensuring the integrity and reliability of these compounds in research and development settings. This document outlines known degradation pathways, optimal storage protocols, and standardized methodologies for stability assessment.
Core Concepts of Boronic Acid Stability
Boronic acids and their esters are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. The boron atom's electron deficiency makes it susceptible to various degradation pathways. For this compound, a heterocyclic boronic acid, understanding its stability profile is critical for its application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Generally, boronic esters, such as the pinacol ester of this compound, exhibit enhanced stability compared to the free boronic acid.[1] This increased stability makes them easier to handle and purify, for instance by silica gel chromatography.[1][2][3] Nevertheless, these esters are not devoid of stability concerns, with hydrolysis being a primary degradation route.
Recommended Storage and Handling
Proper storage is paramount to preserve the quality and reactivity of this compound and its derivatives. The following table summarizes the recommended storage conditions based on general guidelines for boronic acids.
| Parameter | This compound | This compound pinacol ester |
| Temperature | Cool, dry place. Recommended: 2-8 °C for long-term storage. | Ambient temperatures are often cited, but for long-term stability, refrigeration (2-8 °C) is advisable.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation and moisture exposure. | Store under an inert atmosphere to prevent hydrolysis. |
| Container | Tightly sealed, opaque containers to protect from light and moisture.[5] | Tightly sealed containers.[5] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[6] | Oxidizing agents.[5] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use personal protective equipment (gloves, safety glasses). | Use in a well-ventilated area. Avoid contact with skin and eyes. |
Key Degradation Pathways
The primary degradation pathways for this compound and its pinacol ester are hydrolysis, oxidation, and protodeboronation.
Hydrolysis (for Pinacol Ester)
Boronic esters are susceptible to hydrolysis, reverting to the corresponding boronic acid and diol (pinacol). This reaction is often catalyzed by acidic or basic conditions and the presence of water. On-column hydrolysis during reversed-phase HPLC analysis is a known issue that can lead to inaccurate quantification.[7][8][9]
Oxidation
Oxidative degradation is a significant concern for boronic acids, particularly at physiological pH.[10] The boronic acid group can be cleaved and replaced by a hydroxyl group.[11] This process can be initiated by reactive oxygen species.[10][11]
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This degradation pathway is influenced by pH, with studies on other arylboronic acids showing that the reaction can be accelerated under both acidic and basic conditions.[12]
The following diagram illustrates the major degradation pathways for this compound and its pinacol ester.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and its derivatives, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation rates.
Forced Degradation Study Protocol
Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[13]
Materials:
-
This compound or its pinacol ester
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated stability chambers (for thermal and photolytic studies)
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with HPLC grade water.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light, for a defined period.[14]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for a defined period.
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.
-
Characterize the degradation products using mass spectrometry (MS) and, if necessary, isolate them for structural elucidation by NMR.
The following workflow diagram outlines the process of a forced degradation study.
Analytical Method Considerations
Developing a robust analytical method is critical for accurate stability assessment. For HPLC analysis of boronic esters, care must be taken to minimize on-column hydrolysis.[7][8]
Recommendations for HPLC Method Development:
-
Column Choice: Use a column with low silanol activity to reduce catalytic hydrolysis.
-
Mobile Phase: Avoid acidic pH modifiers if possible. A neutral or slightly basic mobile phase may be preferable.
-
Temperature: Keep the column temperature moderate, as higher temperatures can accelerate hydrolysis.
-
Alternative Techniques: Consider non-aqueous capillary electrophoresis (NACE) as it can analyze boronic esters and their corresponding acids without causing hydrolysis during the analysis.[15]
Conclusion
The stability of this compound and its pinacol ester is a critical factor that influences their successful application in research and drug development. While the pinacol ester offers enhanced stability for handling and purification, both forms are susceptible to degradation via hydrolysis, oxidation, and protodeboronation. Adherence to strict storage and handling protocols is essential to maintain the integrity of these valuable compounds. For definitive stability data, a comprehensive forced degradation study coupled with a validated, stability-indicating analytical method is strongly recommended. This will ensure the reliability of experimental results and the quality of synthesized materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Pyrazole Boronic Acids: A Technical Guide to a Versatile Synthetic Tool
For Immediate Release
In the landscape of modern organic synthesis and drug discovery, the emergence of pyrazole boronic acids and their derivatives has marked a significant advancement. These versatile reagents have become indispensable tools for medicinal chemists and materials scientists, primarily due to their pivotal role in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of pyrazole boronic acids, with a focus on their utility in palladium-catalyzed cross-coupling reactions.
The dual functionality of pyrazole boronic acids underpins their synthetic appeal. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common motif in a plethora of biologically active compounds and approved pharmaceuticals.[1][2] Its presence can confer favorable pharmacokinetic properties, such as metabolic stability and enhanced target binding.[3] The boronic acid moiety, particularly when protected as a pinacol ester, serves as a highly effective handle for the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[4] This Nobel Prize-winning reaction offers a powerful and efficient method for assembling complex molecules from simpler precursors.[4]
Synthesis of Pyrazole Boronic Acid Pinacol Esters
The preparation of pyrazole boronic acid pinacol esters can be achieved through several synthetic routes. A common strategy involves the palladium-catalyzed borylation of a corresponding halopyrazole. For instance, the synthesis of 4-pyrazoleboronic acid pinacol ester can be accomplished by reacting a 1-Boc-4-halopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, followed by the removal of the Boc protecting group.[5] Another approach involves a Grignard reagent exchange from an iodopyrazole, followed by reaction with a boron-containing reagent.
Below are tables summarizing the synthesis of different pyrazole boronic acid pinacol ester isomers, providing a comparative overview of various synthetic protocols.
Table 1: Synthesis of 4-Pyrazole Boronic Acid Pinacol Ester
| Starting Material | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Boc-4-bromopyrazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Potassium Acetate | Ethanol | 16 | 82.3 | [5] |
| 1-Boc-4-iodopyrazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Sodium Acetate | Isopropanol | 16 | 85.7 | [5] |
Table 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester
| Starting Material | Borylation Reagent | Base | Key Intermediate | Overall Strategy | Reference |
| N-methyl-3-aminopyrazole | Isopropoxyboronic acid pinacol ester | n-Butyllithium | 3-Iodo-1-methyl-1H-pyrazole | Diazotization followed by lithiation-borylation | [6] |
Table 3: Synthesis of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester
| Starting Material | Borylation Reagent | Base | Key Intermediate | Overall Strategy | Reference |
| 1-Methyl-1H-pyrazole | Triisopropoxyborane | n-Butyllithium | N/A | Direct lithiation-borylation | [7] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
Pyrazole boronic acids are extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of substituted pyrazoles. These products are valuable scaffolds in the development of new therapeutic agents and advanced materials. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of substrates.
Table 4: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids with Aryl Halides
| Pyrazole Boronic Acid Derivative | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Unprotected 1H-pyrazol-5-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | - | 84 | [8] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | XPhos | K₂CO₃ | Ethanol/Water | - | [9] |
| Pyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-dioxane/Water | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester [5]
-
To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 mol), and potassium acetate (0.2 mol).
-
Add ethanol as the solvent.
-
Deoxygenate the mixture under reduced pressure and then place it under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and filter.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [11]
-
In a reaction flask, combine the pyrazole boronic acid (or its pinacol ester) (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system, such as a mixture of DME and water.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18 hours), or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualization of Key Processes
To further elucidate the role of pyrazole boronic acids in drug discovery, the following diagrams illustrate a key signaling pathway targeted by pyrazole-containing inhibitors and a general workflow from synthesis to screening.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
Caption: A generalized workflow from pyrazole boronic acid synthesis to drug candidate selection.
Conclusion
The discovery and development of pyrazole boronic acids have provided a significant impetus to the fields of organic synthesis and medicinal chemistry. Their utility as versatile building blocks, particularly in the context of Suzuki-Miyaura cross-coupling, has enabled the efficient synthesis of a diverse range of pyrazole-containing molecules with potential therapeutic applications. The continued exploration of new synthetic methodologies and applications for these valuable reagents promises to further accelerate the discovery of novel drugs and materials.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Researcher's Dilemma: A Technical Comparison of 1,3,5-Trimethylpyrazole-4-boronic Acid and its Pinacol Ester
For Immediate Release
In the landscape of modern synthetic chemistry and drug discovery, pyrazole scaffolds are indispensable building blocks. Their utility is frequently unlocked through C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The choice of the boron reagent—the free boronic acid or its more stable pinacol ester derivative—is a critical decision point for researchers, impacting reaction efficiency, handling, and overall synthetic strategy. This technical guide provides an in-depth comparison of 1,3,5-Trimethylpyrazole-4-boronic acid and its pinacol ester counterpart, tailored for researchers, scientists, and professionals in drug development.
Executive Summary: The Stability vs. Reactivity Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between stability and reactivity. Boronic acids, such as this compound, are generally more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle. This heightened reactivity can lead to faster reaction times. However, this comes at the cost of stability; boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and are more prone to protodeboronation, which can reduce shelf-life and reaction reproducibility.
Conversely, boronic acid pinacol esters, like this compound pinacol ester, offer significantly enhanced stability.[1] The pinacol group sterically protects the boron atom, making the compound more robust against moisture and air, easier to handle and purify via standard chromatography, and affording it a longer shelf life.[1] While this stability is a major advantage, it can sometimes temper reactivity, potentially requiring longer reaction times or more forcing conditions compared to the parent boronic acid.
Physicochemical and Performance Characteristics
| Property | This compound (as HCl salt) | This compound pinacol ester | Supporting Evidence / General Trend |
| CAS Number | 1162262-38-5[2][3] | 844891-04-9[4] | Direct Data |
| Molecular Formula | C₆H₁₂BClN₂O₂[2] | C₁₂H₂₁BN₂O₂[4] | Direct Data |
| Molecular Weight | 190.44 g/mol [2] | 236.12 g/mol [4] | Direct Data |
| Physical Form | Solid | Solid / Crystalline Powder | Direct Data / General Observation |
| Melting Point | Data not available | Est. 59-64 °C (based on 1-methyl analogue) | Data for close analogue |
| Solubility | Data not available | Generally good solubility in organic solvents | General Trend[1] |
| Stability | Moderate; susceptible to boroxine formation and protodeboronation. | High; generally stable to air and moisture.[1] | Widely accepted principle in boron chemistry.[5] |
| Handling | Requires careful handling, often stored under inert atmosphere. | Easy to handle, suitable for benchtop operations.[1] | General Trend |
| Reactivity in Suzuki Coupling | Generally higher / faster reaction rates.[6][7] | Generally more moderate / may require longer reaction times.[6][7] | Widely accepted principle in boron chemistry.[5] |
| Typical Reaction Yield | Can be high but may be compromised by reagent decomposition.[7] | Often more reproducible and can provide higher isolated yields due to higher starting material purity and stability.[7] | General Trend |
Logical and Synthetic Workflows
The choice between the boronic acid and its pinacol ester is dictated by the specific demands of the synthetic route. The following diagrams illustrate the logical considerations and typical workflows.
The diagram above illustrates the inherent instability of the free boronic acid, which exists in equilibrium with its dehydrated trimeric form, the boroxine. Esterification with pinacol locks the boron in a more stable state, which can be reverted (activated) to the boronic acid under reaction conditions, often in situ.
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible results. Below are representative methodologies for the synthesis of a pyrazole pinacol ester and its subsequent use in a Suzuki-Miyaura coupling.
Protocol 1: Synthesis of Pyrazole-4-boronic acid pinacol ester (General Method)
This protocol is adapted from a general method for the borylation of a halo-pyrazole. The synthesis of the specific 1,3,5-trimethyl variant would start from 4-bromo-1,3,5-trimethylpyrazole.[8]
-
Reaction Setup: To a solution of 1-Boc-4-halopyrazole (1 equivalent) in a suitable solvent (e.g., dioxane), add pinacol diboron (1.1 to 1.5 equivalents) and a weak base such as potassium acetate (2-3 equivalents).
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.01-0.05 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1-Boc-protected pyrazole boronic acid pinacol ester.
-
Deprotection (if necessary): The Boc-group can be removed by heating the intermediate until gas evolution ceases, followed by purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Pyrazole Boronic Acid Pinacol Ester
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound pinacol ester (1.1-1.5 equivalents), and a base such as cesium carbonate or potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene, and water (e.g., 4:1 ratio).
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.01-0.05 equivalents), under the inert atmosphere.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C overnight or until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Conclusion
The selection between this compound and its pinacol ester is a strategic choice based on the specific context of the synthesis.
-
This compound is the more reactive species, favorable for rapid, straightforward couplings where reagent instability is manageable.
-
This compound pinacol ester is the superior choice for complex, multi-step syntheses, high-throughput screening applications, and situations where long-term storage and handling convenience are paramount. Its enhanced stability often leads to more reproducible outcomes and higher isolated yields, justifying a potentially longer reaction time.
For drug development professionals, the reliability and robustness of the pinacol ester often make it the preferred building block for constructing valuable and complex pharmaceutical intermediates.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. scbt.com [scbt.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Spectroscopic and Synthetic Insights into 1,3,5-Trimethylpyrazole-4-boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic and synthetic data for 1,3,5-trimethylpyrazole-4-boronic acid and its derivatives. Due to the limited availability of direct experimental data for the target compound, this paper leverages information from closely related analogs to present a predictive spectroscopic profile and a plausible synthetic methodology. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds in drug discovery and development.
Physicochemical Properties
This compound, available commercially as its hydrochloride salt or pinacol ester, is a heterocyclic organic compound. The core structure consists of a pyrazole ring substituted with three methyl groups and a boronic acid moiety. This arrangement makes it a valuable building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁BN₂O₂ | Commercial Suppliers |
| Molecular Weight | 153.98 g/mol | Calculated |
| CAS Number | 1162262-38-5 (hydrochloride) | Boron Molecular[1] |
| Pinacol Ester CAS | 844891-04-9 | Santa Cruz Biotechnology[2] |
| Pinacol Ester Formula | C₁₂H₂₁BN₂O₂ | Santa Cruz Biotechnology[2] |
| Pinacol Ester M.W. | 236.12 g/mol | Santa Cruz Biotechnology[2] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar structures. The presence of the boronic acid group is expected to influence the electronic environment of the pyrazole ring.
Table 2.1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C3-CH₃ | 2.2 - 2.4 | Singlet |
| C5-CH₃ | 2.2 - 2.4 | Singlet |
| N1-CH₃ | 3.6 - 3.8 | Singlet |
| B(OH)₂ | 4.5 - 5.5 | Broad Singlet |
Table 2.2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 148 - 152 |
| C4 | 105 - 110 (boron-bound) |
| C5 | 138 - 142 |
| C3-CH₃ | 10 - 12 |
| C5-CH₃ | 12 - 14 |
| N1-CH₃ | 35 - 38 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks corresponding to the pyrazole ring, methyl groups, and the boronic acid functional group.
Table 2.3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic/methyl) | 2900 - 3100 | Medium |
| C=N, C=C stretch (pyrazole) | 1500 - 1600 | Medium |
| B-O stretch | 1300 - 1400 | Strong |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ in positive ion mode.
Table 2.4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 155.09 |
Proposed Synthetic Pathway and Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general method for the synthesis of pyrazole-4-boronic acid pinacol esters has been described in the patent literature. This can be adapted for the target molecule, starting from a halogenated pyrazole precursor.
General Synthesis of Pyrazole-4-Boronic Acid Pinacol Esters
The synthesis generally involves a palladium-catalyzed borylation of a 4-halopyrazole with a diboron reagent, followed by deprotection if necessary.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Borylation of 4-Iodo-1,3,5-trimethylpyrazole
-
Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3,5-trimethylpyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the this compound pinacol ester.
Protocol: Hydrolysis to Boronic Acid
-
Hydrolysis: Dissolve the pinacol ester in a suitable solvent system (e.g., acetone/water).
-
Acidification: Add an aqueous acid (e.g., HCl) and stir at room temperature until the deprotection is complete, as monitored by TLC.
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution can be used directly or the boronic acid can be extracted or precipitated, depending on its solubility and stability.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for spectroscopic characterization.
Conclusion
While direct experimental data for this compound remains scarce in publicly accessible literature, this guide provides a robust, predictive framework for its spectroscopic properties and a viable synthetic route based on established chemical principles and analogous compounds. The provided information is intended to facilitate further research and application of this and related pyrazole boronic acids in the development of novel therapeutics and other advanced materials. Researchers are encouraged to perform experimental validation of the data presented herein.
References
commercial availability of 1,3,5-Trimethylpyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and synthetic pathways for 1,3,5-Trimethylpyrazole-4-boronic acid and its common derivatives. This key building block is valuable in medicinal and agrochemical research, primarily for constructing complex molecules through cross-coupling reactions.
Commercial Availability
This compound is most commonly available commercially as its hydrochloride salt or as its pinacol ester derivative. These forms offer greater stability and are readily used in synthesis. The table below summarizes data from various chemical suppliers.
| Compound Name | CAS Number | Purity | Supplier(s) | Catalog Number (Example) |
| (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride | 1162262-38-5 | ≥97% | ChemScene, Boron Molecular | CS-0175873 (ChemScene)[1], BM835 (Boron Molecular)[2] |
| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester | 844891-04-9 | ≥95%, ≥98% | ChemScene, Fisher Scientific | CS-W000979 (ChemScene)[3], Available via Fisher Scientific[4] |
Synthetic Protocol: Preparation of the Pinacol Ester Derivative
For research teams considering in-house synthesis, a common route involves the preparation of the pinacol ester of the boronic acid. The following protocol is adapted from established methodologies for the synthesis of analogous 1-alkylpyrazole-4-boronic acid pinacol esters, which involves iodination, methylation, and a Grignard-exchange borylation sequence.
Overall Reaction Scheme:
-
Step 1: Iodination of a pyrazole precursor.
-
Step 2: N-methylation to form the 1,3,5-trimethyl-4-iodopyrazole intermediate.
-
Step 3: Halogen-metal exchange and subsequent borylation to yield the final pinacol ester.
Detailed Experimental Protocol (Adapted from Patent CN103601749A[5]):
Step A: Synthesis of 4-Iodo-3,5-dimethylpyrazole
-
To a stirred solution of 3,5-dimethylpyrazole in a suitable solvent, add one equivalent of iodine.
-
Slowly add an oxidizing agent, such as hydrogen peroxide, while maintaining the temperature.
-
Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 4-iodo-3,5-dimethylpyrazole.
Step B: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
-
Dissolve 4-iodo-3,5-dimethylpyrazole in a polar aprotic solvent like THF or DMF.
-
Add a suitable base (e.g., sodium hydride) portion-wise at 0°C.
-
After the initial reaction subsides, add an N-methylating agent such as iodomethane.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Carefully quench the reaction with water and extract the product. The resulting intermediate, 4-iodo-1,3,5-trimethyl-1H-pyrazole, can be purified for the next step.
Step C: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester
-
Prepare a solution of 4-iodo-1,3,5-trimethyl-1H-pyrazole in anhydrous THF and cool it to a low temperature (e.g., -10°C to -15°C).
-
Slowly add a solution of isopropylmagnesium chloride (as a Grignard exchange reagent) to form the pyrazolyl Grignard reagent.
-
In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a common boron source) in anhydrous THF.
-
Transfer the freshly prepared Grignard reagent to the borate ester solution via cannula at low temperature.
-
Allow the reaction to proceed for a set time before quenching with a saturated aqueous ammonium chloride solution.
-
Extract the final product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography or recrystallization to obtain the desired 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester.
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the pinacol ester derivative, from the starting pyrazole to the final borylated product.
Caption: Synthetic workflow for this compound pinacol ester.
References
- 1. chemscene.com [chemscene.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]
- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Coupling of 1,3,5-Trimethylpyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,3,5-trimethylpyrazole-4-boronic acid with (hetero)aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1,3,5-trimethylpyrazole moiety, a valuable scaffold in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.
The 1,3,5-trimethylpyrazole core is a key structural motif in numerous biologically active compounds. Its incorporation into novel molecular frameworks via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for screening in drug discovery programs. This document outlines recommended catalysts, ligands, and reaction conditions to achieve high yields and purity for the coupling of this compound.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.
Recommended Catalysts and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction, especially with heteroaryl boronic acids which can be prone to protodeboronation. Based on literature for structurally similar pyrazole boronic acids, the following conditions are recommended as a starting point for optimization.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Key Features |
| XPhos Pd G2/G3 | XPhos | Highly active and versatile for a broad range of substrates, including heteroaryl chlorides.[1] |
| Pd(dppf)Cl₂ | dppf | A reliable and widely used catalyst for Suzuki-Miyaura couplings. |
| Pd₂(dba)₃ | SPhos or XPhos | Requires in-situ formation of the active catalyst but offers flexibility in ligand choice.[2] |
| Pd-CataCXium A-G3 | CataCXium A | Effective for challenging heteroaryl-heteroaryl couplings.[3] |
Table 2: Typical Reaction Parameters for Coupling with Aryl Bromides
| Parameter | Recommended Conditions | Notes |
| Palladium Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Ligand Loading | 1.2-2.4 equivalents relative to Pd | For catalysts like Pd₂(dba)₃. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a good choice for heteroaryl couplings.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF/EtOH/H₂O | The choice of solvent can significantly impact solubility and reaction rate.[3] |
| Temperature | 80-110 °C | Microwave heating can often reduce reaction times. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be required for specific substrates to achieve the best results.
Protocol 1: General Procedure using XPhos Pd G2
This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), XPhos Pd G2 (0.02-0.05 mmol, 2-5 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times.
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃, 1.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 3 mL).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100-120 °C for 15-60 minutes.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Representative Data
Table 3: Representative Yields for Suzuki-Miyaura Coupling of 4-Pyrazoleboronic Acids
| Pyrazole Boronic Acid Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G1 (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [3] |
| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G1 (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [3] |
| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G1 (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [3] |
| 3-(Trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [4] |
| 3-(Trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 78 | [4] |
Troubleshooting
-
Low Yield:
-
Protodeboronation: Consider using the pinacol ester of this compound. Use of milder bases like K₂CO₃ or CsF might also be beneficial. Anhydrous conditions can also suppress this side reaction.[3]
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands like XPhos or SPhos can mitigate this.[2]
-
Poor Solubility: Adjust the solvent system. Adding a co-solvent like DMF or using a different primary solvent might improve the solubility of the reactants.
-
-
Incomplete Reaction:
-
Increase the reaction temperature or time.
-
Increase the catalyst loading.
-
Ensure the base is of high quality and sufficiently anhydrous if required.
-
Safety Information
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for various applications.
References
- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1,3,5-Trimethylpyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for drug design. This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 1,3,5-trimethylpyrazole-4-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this moiety into target molecules.
The 1,3,5-trimethylpyrazole core offers several advantages, including metabolic stability and the ability to fine-tune steric and electronic properties through substitution. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.
Data Presentation
The following table summarizes the inhibitory activities of various kinase inhibitors containing a 1,3,5-trisubstituted pyrazole scaffold, similar to those that can be synthesized using this compound. This data is intended to provide a baseline for the expected potency of newly synthesized compounds.
| Compound Class | Target Kinase(s) | IC50 Values | Cell Line(s) | Reference Compound |
| 1,3,5-Trisubstituted Pyrazoles | ERK, RIPK3 | 21.9-28.6 µM (cytotoxicity) | PC-3 | Doxorubicin |
| 1,3,5-Trisubstituted Pyrazoles | ERK, RIPK3 | 3.90-35.5 µM (cytotoxicity) | MCF-7 | Doxorubicin |
| 1,3,5-Triazine-based Pyrazoles | EGFR | 229.4-395.1 nM | - | Erlotinib |
| 1,3,5-Trisubstituted Pyrazoles | LsrK | 119 µM | - | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl or heteroaryl halides. Note: Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide or chloride preferred)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], PdCl2(dppf))
-
Base (e.g., Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Add the palladium catalyst (0.05 equivalents) and the base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent to the flask via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired kinase inhibitor precursor.
Mandatory Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: Targeted signaling pathway inhibition.
Application Notes and Protocols: 1,3,5-Trimethylpyrazole-4-boronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-trimethylpyrazole-4-boronic acid as a key building block in the synthesis of novel agrochemicals. The document details its application in the development of potent fungicides and insecticides, supported by experimental protocols, quantitative activity data, and visualization of the underlying biochemical pathways.
Introduction to Pyrazole-Based Agrochemicals
The pyrazole scaffold is a cornerstone in modern agrochemical research, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. Its versatility allows for fine-tuning of biological activity, selectivity, and physicochemical properties through varied substitution patterns. This compound is a valuable reagent for introducing a functionalized pyrazole moiety into target molecules, primarily through Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of a diverse range of agrochemical candidates.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of pyrazole-containing fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and subsequent fungal cell death. The pyrazole-carboxamide structure is a common feature of many potent SDHI fungicides.
Quantitative Data: Antifungal Activity of Pyrazole Carboxamide Derivatives
The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide derivatives, which can be synthesized using methodologies involving pyrazole boronic acids. The data is presented as the half-maximal effective concentration (EC₅₀) in mg/L.
| Compound ID | Valsa mali (EC₅₀ mg/L) | Rhizoctonia solani (EC₅₀ mg/L) | Reference |
| 6i | 1.77 | - | [1] |
| 19i | 1.97 | - | [1] |
| 23i | - | 3.79 | [1] |
| Boscalid (Control) | 9.19 | - | [1] |
| Compound ID | Rhizoctonia cerealis (EC₅₀ mg/L) | Sclerotinia sclerotiorum (EC₅₀ mg/L) | Reference |
| 9ac | 1.1 - 4.9 | - | [2] |
| 9bf | 1.1 - 4.9 | - | [2] |
| 9cb | 1.1 - 4.9 | - | [2] |
| 9cd | - | 0.8 | [2] |
| Thifluzamide (Control) | 23.1 | 4.9 | [2] |
| Compound ID | Rhizoctonia solani (EC₅₀ µg/mL) | Reference |
| 7ai | 0.37 | [3] |
Mechanism of Action: SDHI Fungicides
Experimental Protocol: Synthesis of a Pyrazole-Aryl Carboxamide via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl halide to form a key intermediate for pyrazole carboxamide fungicides.
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (e.g., 2-bromobenzonitrile) (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv.)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add the aryl bromide (0.1 mmol), this compound (0.11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.005 mmol), and sodium carbonate (0.25 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (2 mL total volume).
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
This coupled product can then be further elaborated, for example, by hydrolysis of a nitrile group to a carboxylic acid, followed by amide coupling to generate the final pyrazole carboxamide fungicide.
Application in Insecticide Synthesis: GABA-gated Chloride Channel Blockers
Phenylpyrazole insecticides are a significant class of agrochemicals that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects. By blocking this channel, these insecticides induce hyperexcitation of the central nervous system, leading to convulsions and death of the insect. The selective toxicity of these compounds often arises from a higher affinity for insect GABA receptors compared to mammalian receptors.
Quantitative Data: Insecticidal Activity of Phenylpyrazole Derivatives
The following table presents the insecticidal activity of fipronil, a prominent phenylpyrazole insecticide, and its analogs, demonstrating their potency as inhibitors of the GABA-gated chloride channel.
| Compound | Target | 50% Inhibition (nM) | Reference |
| Fipronil | House fly head membranes | 2-20 | [4] |
| Fipronil | Mouse brain membranes | 1700-10100 | [4] |
Mechanism of Action: Phenylpyrazole Insecticides
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of pyrazole-based agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the incorporation of the pyrazole moiety, which is essential for the biological activity of many fungicides and insecticides. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel, effective, and selective crop protection agents.
References
- 1. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
Regioselective Synthesis of Substituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in pharmaceuticals, agrochemicals, and materials science. The biological activity and physical properties of pyrazole derivatives are highly dependent on the substitution pattern on the pyrazole ring. Consequently, the development of synthetic methodologies that allow for the precise control of regioselectivity is of paramount importance. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the regioselective synthesis of substituted pyrazoles.
The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields mixtures of regioisomers when unsymmetrical dicarbonyls are used.[1][2] To address this challenge, numerous strategies have been developed, including the use of modified starting materials, metal catalysis, and organocatalysis, to achieve high levels of regioselectivity.[1][3][4] This guide will focus on three distinct and reliable methods that offer excellent control over the regiochemical outcome.
Understanding Regioselectivity in Pyrazole Synthesis
The core challenge in the synthesis of N-substituted pyrazoles from unsymmetrical precursors is controlling which nitrogen atom of the hydrazine component attacks which carbonyl or equivalent electrophilic center. This leads to the potential formation of two regioisomers. The following diagram illustrates this fundamental concept.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1,3,5-Trimethylpyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this methodology, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1] These advantages are especially beneficial when working with heterocyclic boronic acids, which can be susceptible to decomposition under prolonged heating.[1]
These application notes provide a comprehensive guide and detailed protocols for conducting microwave-assisted Suzuki coupling reactions utilizing 1,3,5-trimethylpyrazole-4-boronic acid with various aryl halides. While direct literature examples for this specific boronic acid are limited, the provided protocols are extrapolated from established methods for other pyrazole-based boronic acids and general microwave-assisted Suzuki coupling procedures.[2][3][4]
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, shortening synthesis times significantly.[1]
-
Improved Yields: Minimized byproduct formation due to rapid and uniform heating often results in higher isolated yields.[1]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors leads to more consistent outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of diverse substrates.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical conditions for microwave-assisted Suzuki coupling reactions involving pyrazole derivatives, which can be adapted for this compound.
Table 1: Optimization of Base and Solvent for Microwave-Assisted Suzuki Cross-Coupling [3]
| Entry | Base | Solvent System (v/v) | Yield (%) |
| 1 | KOH | EtOH/H₂O (1:1) | 99 |
| 2 | K₃PO₄ | EtOH/H₂O (1:1) | 95.2 |
| 3 | K₂CO₃ | EtOH/H₂O (1:1) | 96.0 |
| 4 | Et₃N | EtOH/H₂O (1:1) | 92.3 |
| 5 | KOH | MeCN/H₂O (1:1) | 93.4 |
| 6 | KOH | DMF/H₂O (1:1) | 88.7 |
| 7 | KOH | DMA/H₂O (1:1) | 85.2 |
Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), solvent (2 mL), catalyst (0.1 mol%), microwave irradiation at 60 W to 120°C for 2 min.[3]
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of a Pyrazole Derivative [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | Dioxane/H₂O | 135 | 40 | 75 |
| 2 | PdCl₂(dppf) (5) | - | Dioxane/H₂O | 135 | 40 | 60 |
| 3 | XPhosPdG2 (5) | XPhos (10) | EtOH/H₂O | 135 | 40 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | Dioxane/H₂O | 100 | 15 | 71 |
These conditions were optimized for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid and can serve as a starting point.[4]
Experimental Protocols
The following are detailed methodologies that can be adapted for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling in an Aqueous Medium [5]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Pyridine-Pyrazole/Pd(II) complex catalyst (0.1 mol%)[3] or Pd(PPh₃)₄ (2 mol%)[2]
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Microwave reactor vial (10 mL) with a Teflon septum and aluminum crimp top
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium hydroxide (2.0 mmol), and the palladium catalyst.
-
Add ethanol (1 mL) and deionized water (1 mL) to the vial.
-
Seal the vessel with the cap and crimp it securely.
-
Place the vial into the microwave cavity.
-
Set the microwave reactor to irradiate at a power of 60 W, with the temperature ramped from room temperature to 120°C.
-
Once the target temperature of 120°C is reached, hold the reaction mixture at this temperature for 2-5 minutes.[2][5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling Using a Buchwald Ligand System [4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Ethanol/Water (4:1 mixture, 5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the aryl halide, this compound, potassium carbonate, XPhosPdG2, and XPhos.
-
Add the ethanol/water solvent mixture to the vial.
-
Seal the vial tightly.
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at 135°C for 40 minutes.[4]
-
After cooling, evaporate the solvents.
-
The crude product can then be purified by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1,3,5-Trimethylpyrazole-4-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,3,5-trimethylpyrazole-4-boronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 4-aryl-1,3,5-trimethylpyrazoles, which are valuable scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for the coupling of substituted pyrazole derivatives and can be adapted and optimized for specific substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. For nitrogen-containing heterocycles like pyrazoles, this reaction provides a direct route to introduce aryl substituents, which can significantly modulate the biological and physical properties of the molecule. The 1,3,5-trimethylpyrazole core is a privileged structure in drug discovery, and its arylation via Suzuki-Miyaura coupling is a key step in the synthesis of many biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the pyrazole boronic acid forms a boronate species, which then transfers the pyrazole group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired 4-aryl-1,3,5-trimethylpyrazole product, regenerating the active Pd(0) catalyst.
Key Reaction Parameters
Several factors influence the success and efficiency of the Suzuki-Miyaura coupling of this compound. Careful selection and optimization of these parameters are crucial for achieving high yields and purity of the desired product.
Catalyst System: The choice of the palladium source and the ligand is critical. Pre-catalysts, which are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, are often preferred for convenience and reproducibility. Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Electron-rich and bulky phosphine ligands are often effective for coupling reactions involving heteroaryl boronic acids.
Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered.
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the aryl halide and the boronic acid, while water helps to dissolve the inorganic base. Degassing the solvent to remove dissolved oxygen is important to prevent catalyst deactivation.
Temperature: The reaction temperature affects the reaction rate. While some highly active catalyst systems can promote the reaction at room temperature, heating is often necessary to drive the reaction to completion, typically in the range of 60-110 °C.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of substituted pyrazoles with aryl halides, which can serve as a starting point for the optimization of the coupling of this compound.
Table 1: Catalyst and Base Combinations for Pyrazole Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 80 |
| [Pd(IPr)(R-allyl)X] derived | IPr | K₃PO₄ | 1,4-Dioxane / H₂O | 100 |
Table 2: Substrate Ratios and Catalyst Loading
| Component | Molar Equivalents (relative to aryl halide) |
| Aryl Halide | 1.0 |
| This compound | 1.1 - 2.0 |
| Base | 2.0 - 3.0 |
| Palladium Catalyst/Pre-catalyst | 0.01 - 0.05 (1 - 5 mol%) |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl halide (bromide or iodide are typically more reactive than chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction tube, add this compound (1.2 - 1.5 equiv.), the aryl halide (1.0 equiv.), the base (2.0 - 3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,3,5-trimethylpyrazole.
Protocol 2: Microwave-Assisted Heating
Microwave irradiation can often significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2 - 1.5 equiv.), the aryl halide (1.0 equiv.), the base (2.0 - 3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 100-150 °C) for the specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualization
One-Pot Synthesis of Trisubstituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of trisubstituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline various synthetic strategies, present quantitative data in structured tables for easy comparison, and provide detailed experimental procedures for key methodologies.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Trisubstituted pyrazoles, in particular, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules, offering advantages such as operational simplicity, reduced reaction times, and higher atom economy compared to traditional multi-step syntheses.[1][2] This document explores several robust one-pot methodologies for the synthesis of trisubstituted pyrazoles.
I. Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines (Knorr Pyrazole Synthesis)
The condensation of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for pyrazole synthesis.[3][4] This approach can be integrated into a one-pot, three-component reaction where the 1,3-dicarbonyl compound is generated in situ.[5]
General Reaction Scheme:
A 1,3-dicarbonyl compound reacts with a hydrazine derivative to yield the corresponding trisubstituted pyrazole. The regioselectivity of the reaction can be an issue when using unsymmetrical dicarbonyl compounds and substituted hydrazines.
Tabulated Data:
Table 1: One-Pot Synthesis of Trisubstituted Pyrazoles via In Situ Formed 1,3-Diketones [5]
| Entry | Enolate Precursor | Acid Chloride | Hydrazine | Base | Yield (%) |
| 1 | Acetophenone | Benzoyl chloride | Hydrazine hydrate | LiHMDS | 95 |
| 2 | Propiophenone | 4-Chlorobenzoyl chloride | Hydrazine hydrate | LiHMDS | 92 |
| 3 | Acetone | 4-Methoxybenzoyl chloride | Hydrazine hydrate | LiHMDS | 88 |
| 4 | Acetophenone | Acetyl chloride | Phenylhydrazine | LiHMDS | 90 |
| 5 | Cyclohexanone | Benzoyl chloride | Phenylhydrazine | LiHMDS | 85 |
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole[6]
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 1-phenyl-3,5-dimethylpyrazole.
II. Synthesis from Aldehydes, 1,3-Dicarbonyls, and Diazo Compounds
A versatile one-pot, three-component approach involves the coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds.[6][7] This method proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization.[7]
General Reaction Scheme:
This reaction sequence allows for the synthesis of polyfunctionalized pyrazoles with high yields.[7]
Tabulated Data:
Table 2: Three-Component Synthesis of Polyfunctional Pyrazoles [7]
| Entry | Aldehyde | 1,3-Dicarbonyl | Diazo Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Acetylacetone | Ethyl diazoacetate | Piperidinium acetate | DMSO | 70 | 12 | 80 |
| 2 | Benzaldehyde | Acetylacetone | Ethyl diazoacetate | Piperidinium acetate | DMSO | 70 | 12 | 75 |
| 3 | 4-Nitrobenzaldehyde | Dibenzoylmethane | Ethyl diazoacetate | Piperidinium acetate | DMSO | 70 | 14 | 85 |
| 4 | 2-Naphthaldehyde | Acetylacetone | Tosylhydrazone | Piperidinium acetate | DMSO | 80 | 12 | 78 |
| 5 | Furfural | Acetylacetone | Ethyl diazoacetate | Piperidinium acetate | DMSO | 70 | 12 | 82 |
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxylate[8]
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), acetylacetone (1.0 g, 10 mmol), and piperidinium acetate (0.29 g, 2 mmol) under solvent-free conditions.
-
Stir the mixture vigorously for 10 minutes at room temperature.
-
Add DMSO (10 mL) and ethyl diazoacetate (1.14 g, 10 mmol) to the reaction mixture.
-
Heat the mixture at 70°C for 12 hours under an open atmosphere (to allow for oxidative aromatization).
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyrazole.
III. Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
An efficient and highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][9][10] This method offers complete control over the regioselectivity, which is a common challenge in pyrazole synthesis.[9]
General Reaction Scheme:
This protocol demonstrates excellent tolerance to a variety of substituents on both the tosylhydrazone and the alkyne.[8][9]
Tabulated Data:
Table 3: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles [8]
| Entry | N-Alkylated Tosylhydrazone | Terminal Alkyne | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde N-methyl tosylhydrazone | Phenylacetylene | t-BuOK | Pyridine | 18-crown-6 | 80 | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde N-methyl tosylhydrazone | Phenylacetylene | t-BuOK | Pyridine | 18-crown-6 | 80 | 12 | 88 |
| 3 | Benzaldehyde N-benzyl tosylhydrazone | 1-Octyne | t-BuOK | Pyridine | 18-crown-6 | 80 | 18 | 75 |
| 4 | 4-Methoxybenzaldehyde N-methyl tosylhydrazone | 4-Ethynyltoluene | t-BuOK | Pyridine | 18-crown-6 | 80 | 12 | 90 |
| 5 | Acetophenone N-methyl tosylhydrazone | Phenylacetylene | t-BuOK | Pyridine | 18-crown-6 | 90 | 24 | 65 |
Experimental Protocol: Synthesis of 1-Methyl-3,5-diphenyl-1H-pyrazole[9]
-
To a solution of benzaldehyde N-methyl tosylhydrazone (2.90 g, 10 mmol) and phenylacetylene (1.02 g, 10 mmol) in pyridine (20 mL), add potassium tert-butoxide (t-BuOK) (1.68 g, 15 mmol) and 18-crown-6 (0.26 g, 1 mmol).
-
Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure product.
IV. Enzyme-Catalyzed One-Pot Synthesis
A green and regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles utilizes an immobilized lipase as a biocatalyst in a one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes.[11][12]
Tabulated Data:
Table 4: Enzyme-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles [11]
| Entry | Benzaldehyde | Phenyl Hydrazine | Nitroolefin | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenyl hydrazine HCl | (E)-β-Nitrostyrene | TLL@MMI | Ethanol | 45 | 8 | 90 |
| 2 | 4-Chlorobenzaldehyde | Phenyl hydrazine HCl | (E)-β-Nitrostyrene | TLL@MMI | Ethanol | 45 | 10 | 85 |
| 3 | 4-Methylbenzaldehyde | Phenyl hydrazine HCl | (E)-β-Nitrostyrene | TLL@MMI | Ethanol | 45 | 8 | 92 |
| 4 | Benzaldehyde | 4-Nitrophenyl hydrazine HCl | (E)-β-Nitrostyrene | TLL@MMI | Ethanol | 45 | 12 | 78 |
| 5 | Benzaldehyde | Phenyl hydrazine HCl | (E)-1-Nitroprop-1-ene | TLL@MMI | Ethanol | 45 | 12 | 75 |
*TLL@MMI: Thermomyces lanuginosus lipase immobilized on a multivariate metal-organic framework.
Visualizations
Logical Workflow for One-Pot Pyrazole Synthesis
Caption: General workflow for a one-pot, three-component synthesis of trisubstituted pyrazoles.
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Reaction Pathway: Synthesis from Aldehydes, 1,3-Dicarbonyls, and Diazo Compounds
Caption: Reaction pathway for the three-component synthesis involving a diazo compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Suzuki-Miyaura Coupling Using 1,3,5-Trimethylpyrazole-4-boronic acid pinacol ester
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Pyrazole moieties are significant pharmacophores found in numerous biologically active molecules, making the development of robust methods for their incorporation a key focus in drug discovery.[4][5] 1,3,5-Trimethylpyrazole-4-boronic acid pinacol ester is a versatile building block for introducing the substituted pyrazole scaffold.[6][7][8]
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis.[9][10][11] This application note details a protocol for the continuous flow Suzuki-Miyaura coupling of this compound pinacol ester with a model aryl halide.
Reaction Scheme
The model reaction explored is the Suzuki-Miyaura coupling between this compound pinacol ester and 4-bromoanisole, catalyzed by a palladium complex.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Workflow
The continuous flow setup consists of two syringe pumps to deliver the reactant and catalyst/base solutions, a T-mixer for combining the streams, a heated coil reactor for the reaction to occur, and a back-pressure regulator to maintain a stable pressure throughout the system.
Caption: Diagram of the continuous flow experimental setup.
Detailed Experimental Protocol
Materials and Reagents
-
4-Bromoanisole (Purity: ≥98%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (Anhydrous)
-
Water (Deionized)
Solution Preparation
-
Solution A (Reactants):
-
Dissolve this compound pinacol ester (1.2 eq.) and 4-bromoanisole (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
The concentration of the limiting reagent (4-bromoanisole) should be between 0.1 M and 0.5 M.
-
-
Solution B (Catalyst and Base):
-
Dissolve Pd(dppf)Cl₂ (0.02 eq.) and K₂CO₃ (3.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Ensure the base is fully dissolved; sonication may be required.
-
Flow System Setup and Operation
-
System Priming: Prime both syringe pumps and the connecting tubing with the reaction solvent to ensure no air bubbles are present in the system.
-
Parameter Setting:
-
Set the desired flow rates for both pumps. The total flow rate will determine the residence time in the reactor.
-
Set the temperature of the heated coil reactor.
-
Adjust the back-pressure regulator to the desired pressure (e.g., 100 psi) to prevent solvent boiling.
-
-
Reaction Initiation: Start pumping Solution A and Solution B simultaneously into the T-mixer.
-
Steady State: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream for analysis.
-
Collection: Collect the output from the back-pressure regulator in a collection vessel.
-
Work-up and Analysis:
-
Quench the collected reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as ¹H NMR, LC-MS, and GC-MS to determine conversion, yield, and purity.
-
Data Presentation: Reaction Optimization
The following table summarizes the hypothetical results from a series of experiments to optimize the reaction conditions for the continuous flow Suzuki-Miyaura coupling.
| Run | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Purity (%) |
| 1 | 80 | 15 | 2 | 75 | 68 | 90 |
| 2 | 100 | 15 | 2 | 92 | 85 | 94 |
| 3 | 120 | 15 | 2 | >99 | 93 | 96 |
| 4 | 120 | 10 | 2 | 95 | 88 | 95 |
| 5 | 120 | 5 | 2 | 88 | 81 | 92 |
| 6 | 120 | 15 | 1 | 90 | 83 | 93 |
| 7 | 140 | 15 | 2 | >99 | 91 | 95 (minor decomposition) |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway (Catalytic Cycle)
The Suzuki-Miyaura catalytic cycle is a well-established reaction mechanism involving oxidative addition, transmetalation, and reductive elimination steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unina.it [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]
Applications of 1,3,5-Trimethylpyrazole Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3,5-trimethylpyrazole derivatives in materials science. The primary focus is on their application in the synthesis of ionic liquids, with potential applications in other areas also discussed.
Synthesis of Pyrazole-Based Ionic Liquids
1,3,5-trimethylpyrazole serves as a key building block for the synthesis of pyrazolium-based ionic liquids. These ionic liquids exhibit desirable properties such as high thermal stability, wide electrochemical windows, and tunable solubility, making them suitable for various applications in materials science, including as electrolytes in electrochemical devices and as catalysts or solvents in chemical reactions.[1]
Application Note:
The synthesis of 1,3,5-trimethyl-2-butyl-1H-pyrazol-2-ium bromide ([BTMPZ]Br) and its subsequent conversion to 1,3,5-trimethyl-2-butyl-1H-pyrazol-2-ium acetate ([BTMPZ][AcO]) demonstrates a straightforward approach to novel ionic liquids. These compounds can be explored for their electrochemical properties and as catalysts in organic synthesis.[1]
Quantitative Data Summary:
| Product | Starting Materials | Reaction Time | Yield | Melting Point (°C) |
| [BTMPZ]Br | 1,3,5-trimethyl-1H-pyrazole, Bromobutane | 70 hours | 84.3% | - |
| [BTMPZ][AcO] | [BTMPZ]Br, Sodium Acetate | - | 78.9% | 80-82 |
Experimental Protocols:
Protocol 1: Synthesis of 1,3,5-trimethyl-2-butyl-1H-pyrazol-2-ium bromide ([BTMPZ]Br) [1]
-
Materials: 1,3,5-trimethyl-1H-pyrazole (10g, 90.8 mmol), bromobutane (26g, 189.8 mmol), chlorobenzene (20 mL).
-
Procedure:
-
Combine 1,3,5-trimethyl-1H-pyrazole, bromobutane, and chlorobenzene in a 50 mL round-bottom flask.
-
Heat the mixture under reflux for 70 hours.
-
After cooling to room temperature, remove the excess bromobutane and chlorobenzene by vacuum distillation.
-
Wash the resulting residue with petroleum ether (3 x 20 mL).
-
Dry the product under vacuum to obtain a brown solid.
-
Protocol 2: Synthesis of 1,3,5-trimethyl-2-butyl-1H-pyrazol-2-ium acetate ([BTMPZ][AcO]) [1]
-
Materials: [BTMPZ]Br (6.4g, 20 mmol), saturated sodium acetate solution (15 mL).
-
Procedure:
-
Dissolve [BTMPZ]Br in the saturated sodium acetate solution in a 50 mL round-bottom flask.
-
Stir the mixture at room temperature.
-
Filter the resulting solution.
-
Remove the solvent from the filtrate by vacuum distillation to obtain a dark brown solid.
-
Synthesis Workflow:
Caption: Synthesis workflow for pyrazolium-based ionic liquids.
Potential Applications in Materials Science
While direct applications of 1,3,5-trimethylpyrazole derivatives in areas such as OLEDs, sensors, and corrosion inhibition are not yet widely reported, the inherent properties of the pyrazole core suggest their potential in these fields. The following sections draw parallels with other pyrazole derivatives to illustrate these potential applications.
Organic Light-Emitting Diodes (OLEDs)
Application Note:
Pyrazole derivatives are known to be effective host materials in phosphorescent OLEDs (PhOLEDs) due to their bipolar charge transport capabilities and high triplet energy levels. While specific data for 1,3,5-trimethylpyrazole derivatives is unavailable, their structural similarity to other pyrazole-based host materials suggests they could be investigated for similar applications. The key to a high-performance host material is balanced charge injection and transport, which pyrazole moieties can facilitate.
Illustrative Data for other Pyrazole Derivatives:
| Device Type | Host Material | Emitter | Max. External Quantum Efficiency (%) | Ref. |
| Blue PhOLED | DPTPCz | FIrpic | 14.4 | [2] |
| Green PhOLED | DPTPCz | Ir(ppy)₃ | 21.2 | [2] |
Logical Relationship for OLED Material Design:
Caption: Logic for pyrazole derivatives in OLEDs.
Fluorescent Sensors
Application Note:
The pyrazole scaffold is a versatile platform for the design of fluorescent sensors for metal ions. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, and the photophysical properties of the molecule can be tuned by the substituents. Detection can occur via mechanisms such as photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response upon metal binding. Derivatives of 1,3,5-trimethylpyrazole could be functionalized to create selective and sensitive fluorescent sensors. For instance, pyrazole-based sensors have demonstrated high selectivity for ions like Cd²⁺.[3]
Illustrative Data for a Pyrazoline-based Sensor: [3]
| Analyte | Sensor | Detection Limit | Binding Constant (K) |
| Cd²⁺ | 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.09 µM | 5.3 x 10⁵ M⁻¹ |
Experimental Workflow for Sensor Application:
Caption: Workflow for developing a pyrazole-based sensor.
Corrosion Inhibitors
Application Note:
Pyrazole derivatives have been shown to be effective corrosion inhibitors for metals in acidic media.[4] The inhibitive action is attributed to the adsorption of the pyrazole molecules onto the metal surface, forming a protective layer. The heteroatoms (nitrogen) in the pyrazole ring and the π-electrons of the aromatic system play a crucial role in the adsorption process. The efficiency of inhibition often increases with the concentration of the inhibitor. While specific studies on 1,3,5-trimethylpyrazole derivatives are lacking, their basic structure suggests they could be effective corrosion inhibitors.
Illustrative Data for a Pyrazole-based Corrosion Inhibitor: [4]
| Metal | Medium | Inhibitor | Concentration | Inhibition Efficiency (%) |
| C38 Steel | 1 M HCl | MPAPB | 1 mM | 90.2 |
Protocol for Corrosion Inhibition Study (Electrochemical Measurements): [4]
-
Materials: C38 steel electrode, 1 M HCl solution, 1,3,5-trimethylpyrazole derivative (as inhibitor), platinum counter electrode, saturated calomel reference electrode (SCE).
-
Procedure:
-
Prepare 1 M HCl solutions with and without various concentrations of the inhibitor.
-
Immerse the C38 steel working electrode in the test solution and allow the open-circuit potential to stabilize (typically 30 minutes).
-
Perform potentiodynamic polarization measurements by scanning the potential from a cathodic to an anodic direction at a slow scan rate (e.g., 1 mV/s).
-
Conduct electrochemical impedance spectroscopy (EIS) measurements at the open-circuit potential over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the polarization curves and Nyquist plots to determine corrosion current density, inhibition efficiency, and charge transfer resistance.
-
Logical Diagram of Corrosion Inhibition:
Caption: Mechanism of pyrazole-based corrosion inhibition.
References
- 1. guidechem.com [guidechem.com]
- 2. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd2+ ion as Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,3,5-Trimethylpyrazole-4-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura coupling reactions involving 1,3,5-trimethylpyrazole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic review of the reaction parameters is crucial. Key areas to check include:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. For challenging couplings, consider using modern, air-stable precatalysts like those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid. It is imperative to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or product. For anhydrous reactions, ensure the base is finely powdered and dry.
Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronation of this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction with heteroaryl boronic acids.[2] To mitigate this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable pinacol ester or a trifluoroborate salt. These derivatives tend to slowly release the active boronic acid under the reaction conditions, which can help to minimize side reactions.
Q3: Which palladium catalysts and ligands are generally recommended for the Suzuki coupling of pyrazole derivatives?
A3: For challenging substrates like substituted pyrazoles, modern palladium precatalysts incorporating bulky, electron-rich phosphine ligands are generally more successful than simpler catalysts like Pd(PPh₃)₄.[1] Catalyst systems based on ligands such as XPhos and SPhos have been shown to provide good to excellent yields in the coupling of pyrazole derivatives. For instance, XPhos-derived precatalysts have been successfully used for the coupling of 4-bromopyrazoles.[3]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted heating can be an effective strategy to accelerate Suzuki coupling reactions, often leading to shorter reaction times and improved yields. A study on the synthesis of 4-substituted-arylpyrazoles demonstrated that microwave irradiation at 90°C for 5-12 minutes in a DME/water solvent system with Pd(PPh₃)₄ and Cs₂CO₃ provided high yields.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Switch to a more robust, air-stable precatalyst (e.g., XPhos Pd G2 or G3). • Ensure proper activation of Pd(II) precatalysts to Pd(0). |
| Oxygen Contamination | • Degas solvents thoroughly by sparging with an inert gas (Ar or N₂) or by freeze-pump-thaw cycles. • Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Poor Reagent Quality | • Check the purity of the aryl halide and boronic acid by NMR or LC-MS. • Consider synthesizing a fresh batch of the boronic acid or converting it to a more stable pinacol ester. |
| Suboptimal Base/Solvent | • Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). • Screen different solvent systems (e.g., dioxane/water, toluene/water, DME/water, THF/water). Ensure vigorous stirring for biphasic systems. |
| Low Reaction Temperature | • Gradually increase the reaction temperature. Many Suzuki couplings with heteroaryl compounds require heating (e.g., 80-110 °C). |
Issue 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Steps |
| Presence of Water | • Use anhydrous solvents and bases. Dry solvents over molecular sieves and ensure the base is anhydrous. |
| Base is Too Strong | • Switch to a milder base such as K₂CO₃ or CsF. |
| High Boronic Acid Concentration | • Consider a slow addition of the boronic acid to the reaction mixture. • Use a more stable derivative like a pinacol ester which slowly hydrolyzes to the active boronic acid. |
| Prolonged Reaction Time | • Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | • Rigorously exclude oxygen from the reaction mixture as it can promote the homocoupling of the boronic acid. |
| Inefficient Transmetalation | • Optimize the base and solvent to facilitate the transmetalation step, which can outcompete the homocoupling pathway. |
| Catalyst System | • Screen different palladium catalysts and ligands. Some systems are more prone to promoting homocoupling than others. |
Data Presentation
The following tables provide representative conditions for Suzuki-Miyaura coupling of pyrazole derivatives, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Catalyst Systems for Pyrazole Suzuki Coupling
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos / XPhos | 1-3 | Effective for a range of N-heterocyclic substrates.[3] |
| Pd(OAc)₂ | SPhos | 2-4 | A common and effective combination. |
| XPhos Pd G2/G3 | (integrated) | 1-5 | Air and moisture-stable precatalysts, often providing high yields.[4] |
| Pd(PPh₃)₄ | (integrated) | 2-5 | "Classical" catalyst, may be less effective for challenging substrates.[2] |
Table 2: Common Bases and Solvents for Pyrazole Suzuki Coupling
| Base | Equivalents | Solvent System | Ratio (v/v) | Temperature (°C) |
| K₃PO₄ | 2-3 | Dioxane / H₂O | 4:1 to 5:1 | 80 - 110 |
| K₂CO₃ | 2-3 | Toluene / H₂O / EtOH | Various | 80 - 100 |
| Cs₂CO₃ | 2-3 | DME / H₂O | 2.5:1 | 90 (Microwave) |
| CsF | 2-3 | Dioxane | N/A (anhydrous) | 80 - 100 |
Experimental Protocols
The following are general experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Ligand: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 90-110°C) for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to a more stable pinacol ester is recommended.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Dissolve the solids in an appropriate solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Visualizations
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing deboronation of 1,3,5-Trimethylpyrazole-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deboronation of 1,3,5-Trimethylpyrazole-4-boronic acid during their experiments.
Troubleshooting Guide: Preventing Deboronation
Issue 1: Significant product loss due to suspected deboronation during Suzuki-Miyaura coupling.
Possible Cause: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura coupling, especially with heteroaromatic boronic acids.[1][2] This is often accelerated by high temperatures and strong bases.[2]
Solutions:
-
Optimize Reaction Conditions:
-
Lower the Temperature: High temperatures can increase the rate of protodeboronation.[2] If your catalytic system is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C).[2]
-
Use a Milder Base: Strong bases like NaOH and KOH can promote deboronation.[2] Switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF can be beneficial.[2]
-
Control Water Content: While a small amount of water can be advantageous in Suzuki couplings, excess water can act as a proton source, leading to protodeboronation.[2] Using anhydrous solvents is a good starting point, with careful, optimized addition of water if necessary.[2]
-
-
Modify the Boron Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[2] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates offer increased stability.[2][3] MIDA boronates are particularly stable and slowly release the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[2]
-
-
Enhance Catalytic Activity:
-
Use a Highly Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[2]
-
Issue 2: Degradation of this compound during storage.
Possible Cause: Boronic acids can be susceptible to oxidative deboronation and protodeboronation in the presence of atmospheric moisture and oxygen, especially over long periods.[4]
Solutions:
-
Proper Storage Conditions:
-
Use of Boronic Esters for Storage:
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Deboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing the boronic acid group with a hydrogen atom (protodeboronation) or a hydroxyl group (oxidative deboronation).[1][10] This is a significant issue in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, as it leads to the formation of an undesired and often difficult-to-separate byproduct, reducing the yield of the desired product.[11]
Q2: How can I detect deboronation in my reaction mixture?
A2: Several analytical techniques can be used to detect deboronation:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the progress of your reaction and the appearance of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, allowing for the identification of the deboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of the proton that replaced the boronic acid group. ¹¹B NMR can also be used to monitor the consumption of the starting boronic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for quantifying the total boron concentration in a sample.[12][13]
Q3: Is this compound particularly susceptible to deboronation?
A3: As a heteroaromatic boronic acid containing basic nitrogen atoms, it may be more susceptible to protodeboronation, potentially through a zwitterionic intermediate, similar to other basic heteroaromatic boronic acids.[1] The presence of electron-donating methyl groups on the pyrazole ring could also influence its reactivity.
Q4: Can the choice of solvent affect the rate of deboronation?
A4: Yes, the solvent can play a crucial role. Protic solvents, especially water, can be a source of protons for protodeboronation.[2] Some donor ligands, like acetonitrile, have been shown to accentuate copper-mediated protodeboronation.[11] The choice of solvent should be carefully considered and optimized for your specific reaction.
Quantitative Data Summary
| Parameter | Condition | Effect on Deboronation Rate | Reference(s) |
| Temperature | High | Increases | [2][11] |
| Low | Decreases | [2] | |
| pH / Base | Strong Base (e.g., NaOH, KOH) | Increases | [1][2] |
| Mild Base (e.g., K₃PO₄, Cs₂CO₃) | Decreases | [2] | |
| Acidic Conditions | Can catalyze protodeboronation | [1] | |
| Water Content | Excess Water | Increases protodeboronation | [2] |
| Anhydrous | Minimizes protodeboronation | [2] | |
| Atmosphere | Air (Oxygen) | Can lead to oxidative deboronation | [4][10] |
| Inert (N₂, Ar) | Minimizes oxidative deboronation | ||
| Boron Species | Boronic Acid | More susceptible | [14] |
| Boronic Ester (Pinacol, MIDA) | More stable | [2][3][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for minimizing deboronation of this compound in a Suzuki-Miyaura coupling reaction. Optimization for specific substrates is recommended.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (or its pinacol ester) (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.[2]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If required, a minimal, optimized amount of degassed water can be added.[2]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]
Protocol 2: Conversion of this compound to its Pinacol Ester
This protocol describes the formation of the more stable pinacol ester, which is recommended for challenging coupling reactions or for long-term storage.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or toluene.
-
Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to remove any residual water and stir for 30 minutes.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is typically complete within a few hours.
-
Isolation: Filter off the drying agent (if used). Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Visualizations
Caption: Major pathways for the deboronation of this compound.
Caption: Recommended workflow for Suzuki-Miyaura coupling with minimized deboronation.
Caption: Key strategies to mitigate the deboronation of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. laballey.com [laballey.com]
- 7. chemimpex.com [chemimpex.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Pyrazole Boronic Acid Couplings
Welcome to the Technical Support Center for Pyrazole Boronic Acid Couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in pyrazole boronic acid couplings?
A1: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the pyrazole boronic acid, which is replaced by a C-H bond. This is a very common pathway for decomposition.[1]
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl (or bipyrazole) byproduct.[2][3] This is often promoted by the presence of oxygen.[2][4]
-
Dehalogenation: The removal of the halogen atom from the coupling partner (e.g., a bromopyrazole) and its replacement with a hydrogen atom.
-
Catalyst Inhibition/Deactivation: The unprotected N-H group of the pyrazole can coordinate to the palladium catalyst, inhibiting its activity.[5] The catalyst can also precipitate as palladium black, reducing its efficacy.[6]
-
Disproportionation of Boronic Acid: In the presence of a base, boronic acids can undergo disproportionation to form borinic acids and other species, which can lead to complex reaction mixtures.[7]
Q2: My primary side product is the protodeboronated pyrazole. What are the main causes and how can I prevent it?
A2: Protodeboronation is often the most significant side reaction in Suzuki-Miyaura couplings.[8] It is highly dependent on factors like pH, temperature, and the inherent stability of the boronic acid.[1] Heteroaromatic boronic acids, including some pyrazole derivatives, can be particularly susceptible.[5][9]
To minimize protodeboronation:
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable than the corresponding boronic acids and can reduce the rate of protodeboronation by providing a slow, controlled release of the boronic acid.[2][10][11]
-
Optimize Reaction Conditions: Use milder bases (e.g., K₃PO₄, K₂CO₃ instead of strong hydroxides), lower reaction temperatures, and shorter reaction times where possible.[5]
-
Choose the Right Catalyst System: Highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.[5]
Q3: I'm observing a significant amount of homocoupling of my pyrazole boronic acid. What can I do to suppress this?
A3: Homocoupling is typically caused by the presence of oxygen, which can lead to a Pd(II)-mediated pathway for the dimerization of the boronic acid.[2][4][12]
Strategies to minimize homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[2][13] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles for highly sensitive reactions.[3][13][14]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) source such as Pd(OAc)₂ or PdCl₂.[2][3]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the homocoupling side reaction.[3]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to reduce any residual Pd(II) to the active Pd(0) state.[2][12]
Q4: My reaction is sluggish or fails completely, even with a reliable catalyst. What could be the issue?
A4: Low reactivity or reaction failure can often be attributed to catalyst inhibition, particularly when using unprotected N-H pyrazoles.[5] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, leading to catalytically inactive species.
To overcome catalyst inhibition:
-
N-Protection: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can prevent coordination to the palladium catalyst and significantly improve reaction outcomes.[15]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands like XPhos or SPhos can sometimes overcome the inhibition by favoring the desired catalytic cycle.[5]
-
Use of Precatalysts: Well-defined palladium precatalysts can be more robust and provide higher yields in challenging couplings with nitrogen-rich heterocycles.[5]
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation
// Nodes start [label="High Protodeboronation Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using a pyrazole boronic acid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Switch to a more stable derivative:\n- Pyrazole boronic acid pinacol ester (Bpin)\n- Pyrazole MIDA boronate", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="What are the reaction conditions?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Modify reaction parameters:\n- Use a milder base (e.g., K₃PO₄, Cs₂CO₃)\n- Lower the reaction temperature\n- Reduce reaction time", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the catalyst system optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Enhance catalytic activity:\n- Use a highly active Pd precatalyst\n- Employ bulky, electron-rich ligands (e.g., XPhos, SPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Protodeboronation Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="Yes"]; q1 -> q2 [label="No"]; s1 -> q2; q2 -> s2; s2 -> q3; q3 -> s3; s3 -> end; }
Caption: Troubleshooting workflow for high protodeboronation.
Issue 2: Significant Homocoupling of Boronic Acid
// Nodes start [label="Significant Homocoupling Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction mixture properly degassed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Implement rigorous degassing:\n- Sparge solvents with Ar or N₂ for 15-30 min\n- Use freeze-pump-thaw cycles (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="What is the palladium source?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Switch to a Pd(0) precatalyst:\n- e.g., Pd(PPh₃)₄, Pd₂(dba)₃", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the boronic acid added all at once?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Employ slow addition of the boronic acid\nusing a syringe pump.", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Homocoupling Suppressed", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> s1 [label="No"]; s1 -> q2; q2 -> s2 [label="Pd(II)"]; q2 -> q3 [label="Pd(0)"]; s2 -> q3; q3 -> s3 [label="Yes"]; q3 -> end [label="No"]; s3 -> end; }
Caption: Troubleshooting workflow for boronic acid homocoupling.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Coupling of Bromopyrazoles
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | - | Good to Excellent | - | [15] |
| P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | 6-7 | [5] |
| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [16] |
| Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 85 | 5 | [16] |
| Pd₂(dba)₃ / Ligand 1* | - | Toluene | 80-85 | - | 70-80 | - | [17] |
*Ligand 1 is a pyrazole-tethered phosphine ligand.[17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[13]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., P1, 6-7 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[5][18]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 4-Pyrazoleboronic Acid Pinacol Ester
This protocol describes a method for preparing the more stable pinacol ester derivative.
-
Reaction Setup: To a reaction bottle, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), potassium acetate (0.2 mol), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol).[19]
-
Solvent Addition: Add a suitable solvent such as dioxane.[19]
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture and concentrate the solvent. The crude product can be purified by standard methods.
-
Deprotection: The Boc-protecting group can be removed by heating the 1-Boc-4-pyrazole boronic acid pinacol ester until no more gas is evolved (typically around 180 °C).[19] After cooling, the product can be purified by slurrying in a solvent like petroleum ether, followed by filtration and drying.[19]
Protocol 3: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
For highly sensitive reactions where oxygen exclusion is critical to prevent homocoupling.
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Thaw: Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. Dissolved gases will bubble out of the solution.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.[3] After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of 1,3,5-Trimethylpyrazole-4-boronic acid pinacol ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrolysis of 1,3,5-Trimethylpyrazole-4-boronic acid pinacol ester. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of this compound pinacol ester?
A1: The hydrolysis of this compound pinacol ester to its corresponding boronic acid can be achieved through several methods. The most common approaches involve acidic or basic hydrolysis. Acidic hydrolysis is often carried out using reagents like hydrochloric acid (HCl) in a suitable solvent system. Another approach is transesterification with diethanolamine followed by acidic workup. The choice of method may depend on the stability of the starting material and the desired final product purity.
Q2: I am observing incomplete hydrolysis of my this compound pinacol ester. What could be the cause?
A2: Incomplete hydrolysis is a common issue and can be attributed to several factors. The stability of the pinacol ester can sometimes make it resistant to hydrolysis.[1] Insufficient reaction time, inadequate temperature, or a suboptimal choice of acid or base concentration can all lead to an incomplete reaction. The presence of certain organic solvents can also affect the efficiency of the hydrolysis.
Q3: My this compound product appears to be degrading during purification on a silica gel column. Why is this happening?
A3: Boronic acids can be sensitive to the acidic nature of standard silica gel, which can promote degradation. This is a known issue for some boronic acid derivatives. To mitigate this, you can consider using deactivated silica gel (e.g., treated with a base like triethylamine) or employing alternative purification techniques such as recrystallization or reverse-phase chromatography.
Q4: Is the 1,3,5-trimethylpyrazole ring stable under typical hydrolysis conditions?
A4: Pyrazole rings are generally aromatic and exhibit considerable stability. They are often stable to oxidizing agents and under acidic conditions.[2] However, under strongly basic conditions, deprotonation of the pyrazole ring can occur. It is important to consider the specific reaction conditions to avoid potential side reactions.
Troubleshooting Guide
The following table outlines common issues encountered during the hydrolysis of this compound pinacol ester, their potential causes, and suggested solutions.
| Observed Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inadequate acid or base concentration.- Steric hindrance from the trimethylpyrazole moiety. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.- Use a higher concentration of acid or base.- Consider a different hydrolysis method, such as transesterification with diethanolamine followed by acid hydrolysis. |
| Low Yield of Boronic Acid | - Degradation of the product during workup or purification.- Formation of side products.- Protodeboronation (loss of the boronic acid group). | - Use milder workup conditions. Avoid prolonged exposure to strong acids or bases.- For purification, consider recrystallization or chromatography on deactivated silica gel.- Optimize reaction conditions (pH, temperature) to minimize side reactions. |
| Difficulty in Product Isolation | - The boronic acid may be partially soluble in the aqueous phase.- The product may form an emulsion during extraction. | - Adjust the pH of the aqueous layer to ensure the boronic acid is in its neutral form before extraction.- Use a different extraction solvent or a larger volume of solvent.- Consider using a brine wash to break up emulsions. |
| On-column Degradation during HPLC Analysis | - The acidic nature of the silica-based column and/or acidic mobile phase additives can cause hydrolysis of the pinacol ester on the column. | - Use a column with low silanol activity.- Employ a mobile phase without acidic modifiers if possible.- Use aprotic solvents like acetonitrile for sample preparation. |
Experimental Protocols
Below are detailed methodologies for the hydrolysis of this compound pinacol ester.
Protocol 1: Acidic Hydrolysis
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of an aryl boronic acid pinacol ester.
Materials:
-
This compound pinacol ester
-
Acetone
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound pinacol ester (1.0 eq) in a minimal amount of acetone in a round-bottom flask.
-
Add 2 M HCl (a sufficient volume to ensure an excess of acid) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography on deactivated silica gel.
Experimental Workflow and Logic Diagrams
To visualize the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the hydrolysis of this compound pinacol ester.
Caption: A logical workflow for troubleshooting common issues during hydrolysis.
References
Technical Support Center: Catalyst Poisoning in Reactions with Pyrazole Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in cross-coupling reactions involving pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyrazole boronic acid is failing or giving very low yields. What are the most common causes?
A1: Low or no product yield in these reactions is frequently linked to catalyst deactivation or issues with the boronic acid's stability. The primary causes include:
-
Catalyst Poisoning : The nitrogen atoms in the pyrazole ring can coordinate strongly with the palladium catalyst, leading to deactivation.[1][2] Impurities in reagents and solvents, such as sulfur compounds, halides, or other nitrogen-containing heterocycles, can also act as potent catalyst poisons.[3]
-
Protodeboronation : Pyrazole boronic acids can be unstable and susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially at higher temperatures or in the presence of water and certain bases.[2]
-
Homocoupling : The boronic acid can couple with itself, forming a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Inactive Catalyst : The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be aggregating into inactive palladium black.[3] The appearance of a black precipitate is a clear sign of this issue.
Q2: How does the pyrazole ring itself contribute to catalyst poisoning?
A2: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively deactivating the catalyst.[2] This is a common issue with nitrogen-rich heterocycles in palladium-catalyzed cross-coupling reactions.[2]
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) catalyst has agglomerated into an inactive form.[3] A sluggish or stalled reaction, despite appropriate conditions, also points towards catalyst deactivation.
Q4: How can I improve the stability of my pyrazole boronic acid?
A4: A highly effective strategy is to convert the pyrazole boronic acid into a more stable derivative, such as a pinacol ester.[4][5][6][7] These esters are generally more robust and less prone to protodeboronation and homocoupling. They can often be used directly in coupling reactions, slowly releasing the boronic acid under the reaction conditions.
Q5: Besides the pyrazole nitrogen, what are other common sources of catalyst poisons?
A5: Various impurities can poison the palladium catalyst. It is crucial to use high-purity reagents and solvents. Common poisons include:
-
Halides and cyanides
-
Other nitrogen-containing heterocycles
-
Oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands[9]
-
Water, which can contribute to protodeboronation and catalyst deactivation[2]
-
Trace metal impurities[9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe low or no conversion of your starting materials, follow this systematic troubleshooting guide.
Troubleshooting Workflow
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning by Pyrazole | 1. Use Robust Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can protect the palladium center and promote the desired catalytic cycle.[9] 2. Use Specialized Precatalysts: Employ precatalysts that rapidly generate the active Pd(0) species under mild conditions, which can outcompete the poisoning process.[10][11] |
| Impure Reagents/Solvents | 1. Purify Starting Materials: Ensure the purity of the pyrazole boronic acid and the coupling partner through techniques like recrystallization or column chromatography.[9][12] 2. Use High-Purity Solvents: Use anhydrous, inhibitor-free solvents. If necessary, distill or pass through a column of activated alumina before use.[3] |
| Presence of Oxygen | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[9] |
| Protodeboronation of Pyrazole Boronic Acid | 1. Use Pinacol Esters: Convert the pyrazole boronic acid to its corresponding pinacol ester, which is more stable.[4][5][6][7] 2. Optimize Base and Temperature: Use milder bases and the lowest effective temperature to minimize this side reaction.[2] |
| Suboptimal Reaction Conditions | 1. Screen Bases: The choice of base is critical. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly effective.[9] 2. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation. A careful optimization of the reaction temperature is often necessary.[9] |
| Formation of Palladium Black | 1. Increase Ligand Concentration: A slight excess of the phosphine ligand can sometimes help stabilize the Pd(0) species and prevent aggregation. 2. Check Ligand Stability: Ensure the phosphine ligand itself is not degrading under the reaction conditions. |
Issue 2: Formation of Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
| Observed Byproduct | Potential Cause | Recommended Solutions |
| Deborylated Pyrazole | Protodeboronation | 1. Use the corresponding pyrazole boronic acid pinacol ester.[4][5][6][7] 2. Use rigorously dried solvents and reagents. 3. Screen milder bases and lower the reaction temperature.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen or issues with the catalyst | 1. Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents.[9] 2. Use a precatalyst that efficiently generates the active Pd(0) species to minimize side reactions involving Pd(II).[10][11] |
| Dehalogenated Starting Material | Undesired reductive pathways | 1. This can be influenced by the choice of base and solvent. Screen different conditions. 2. In some cases, chloro and bromo derivatives are less prone to dehalogenation than iodo derivatives in reactions with aminopyrazoles.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrazole Boronic Acid Pinacol Ester
This protocol provides a general starting point for the coupling of an aryl halide with a pyrazole boronic acid pinacol ester.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the pyrazole boronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
-
Catalyst Addition:
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 2.5-6 mol%).
-
-
Solvent Addition:
-
Reaction:
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 90-100 °C).
-
Stir the reaction for the specified time (typically 6-24 hours), monitoring by TLC or LC-MS if desired.[13]
-
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.[9]
-
Workflow for Suzuki-Miyaura Coupling
Protocol 2: Synthesis of a Pyrazole Boronic Acid Pinacol Ester
This protocol describes a common method for synthesizing pyrazole-4-boronic acid pinacol ester from a 1-Boc-4-halopyrazole.[4]
-
Coupling Reaction:
-
In a reaction vessel, combine 1-Boc-4-halopyrazole (1.0 eq), pinacol diboron (1.1-1.5 eq), and a weak base such as potassium acetate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-3 mol%.[4]
-
Add a suitable degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Workup and Isolation of Intermediate:
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude 1-Boc-4-pyrazole pinacol borate by column chromatography.
-
-
Deprotection:
-
Heat the purified 1-Boc-4-pyrazole pinacol borate to a molten state (e.g., 180 °C) until gas evolution (removal of the Boc group) ceases.[4]
-
Cool the mixture to room temperature.
-
-
Purification of Final Product:
-
Add a non-polar solvent like petroleum ether to the solidified crude product and stir to form a slurry.
-
Filter the solid, wash with cold petroleum ether, and dry under vacuum to obtain the pure pyrazole-4-boronic acid pinacol ester.[4]
-
Protocol 3: Purification of Reagents
-
Solvents: Anhydrous solvents are commercially available. For particularly sensitive reactions, solvents can be further dried and purified using a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and toluene). Always degas solvents thoroughly before use.[9]
-
Boronic Acids/Esters: If impurities are suspected, boronic acids or their pinacol esters can often be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel or neutral alumina.[12]
-
Solid Reagents: Bases such as K₃PO₄ and Cs₂CO₃ should be of high purity. If necessary, they can be dried in an oven before use to remove any adsorbed water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 8. Mechanistic investigation of the effect of S-based poisons on Pd-catalyzed cross-coupling reactions [dspace.library.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reaction with 1,3,5-Trimethylpyrazole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving 1,3,5-trimethylpyrazole-4-boronic acid.
Troubleshooting Guide
Low yields in Suzuki reactions with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low to No Product Formation
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species may not be generated or could be deactivated.
-
Poor Reagent Quality: Degradation of the boronic acid or aryl halide.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time.
-
Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
Solutions:
-
Catalyst and Ligand:
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0).
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.
-
For challenging couplings, employ bulky, electron-rich phosphine ligands such as XPhos or SPhos to facilitate oxidative addition.[2]
-
-
Reagents and Solvents:
-
Use fresh, high-purity this compound and aryl halide.
-
Ensure solvents are anhydrous and thoroughly degassed to remove oxygen. Purging with an inert gas like argon or nitrogen for 15-30 minutes is recommended.
-
-
Reaction Conditions:
-
Base: The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ is often effective in promoting the formation of the active boronate species.[2] Ensure the base is finely powdered for optimal reactivity.
-
Solvent: A mixture of an aprotic solvent like dioxane or THF with water (e.g., 4:1 ratio) is commonly used. The water can aid in dissolving the base and facilitating the reaction.
-
Temperature: Increasing the reaction temperature (typically between 80-110 °C) can help overcome activation barriers. Monitor for potential degradation of starting materials or products at higher temperatures.
-
Problem 2: Significant Protodeboronation
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield. This is particularly prevalent with electron-rich heteroaryl boronic acids.
Possible Causes:
-
Harsh Basic Conditions: Strong bases in the presence of water can accelerate the cleavage of the C-B bond.
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.
Solutions:
-
Milder Base: Switch to a milder base such as K₂CO₃ or Na₂CO₃.
-
Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under strictly anhydrous conditions.
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol ester derivative, which is more resistant to protodeboronation.
-
Lower Temperature: Optimize the reaction to run at the lowest effective temperature.
Problem 3: Formation of Homocoupling Byproducts
Homocoupling of the boronic acid or the aryl halide can compete with the desired cross-coupling reaction.
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.
-
Inefficient Catalyst: A catalyst system that is slow to initiate the cross-coupling can favor homocoupling.
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Active Catalyst System: Use a highly active palladium precatalyst and an appropriate ligand to ensure the cross-coupling reaction is the dominant pathway.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point is to use 1.0 equivalent of the aryl halide, 1.5-2.0 equivalents of this compound, 2.0-3.0 equivalents of a base like K₃PO₄, and a palladium catalyst with a suitable ligand (e.g., XPhos Pd G2, 2-7 mol%) in a degassed 4:1 mixture of dioxane and water at 100 °C.[2]
Q2: My aryl halide is an aryl chloride, and the reaction is not proceeding. What should I do?
A2: Aryl chlorides are generally less reactive than aryl bromides or iodides. To improve the yield, you may need to use a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). Increasing the catalyst loading and reaction temperature might also be necessary.
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Q4: I am observing an impurity with a similar polarity to my product. What could it be?
A4: A common byproduct with similar polarity can be the homocoupled product of the boronic acid. Optimizing the reaction conditions to favor the cross-coupling reaction, such as ensuring an oxygen-free environment, can help minimize this impurity.
Data Presentation
The following tables provide representative yields for Suzuki-Miyaura coupling reactions of pyrazole derivatives, which can serve as a guide for what to expect with this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Various Boronic Acids [2]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 3 | 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (5) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 92 |
| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Tolylboronic acid | XPhos Pd G2 (5) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 95 |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Naphthylboronic acid | XPhos Pd G2 (5) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 88 |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 1,3,5-Trimethylpyrazole-4-boronic acid Coupling Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Suzuki coupling products derived from 1,3,5-trimethylpyrazole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying the Suzuki coupling products of this compound?
A1: Common impurities include unreacted starting materials (this compound and the aryl/heteroaryl halide), the homocoupled byproduct of the boronic acid (bis(1,3,5-trimethyl-1H-pyrazol-4-yl)), protodeborylated 1,3,5-trimethylpyrazole, residual palladium catalyst, and inorganic salts from the base used in the reaction.
Q2: What is the initial step to take after the Suzuki coupling reaction is complete?
A2: The first step is typically an aqueous work-up. This involves diluting the reaction mixture with an organic solvent (such as ethyl acetate or dichloromethane) and washing with water or brine. This procedure removes the majority of inorganic salts and other water-soluble impurities.
Q3: How can I remove unreacted this compound from the crude product mixture?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic extract with a dilute aqueous base like sodium bicarbonate or sodium hydroxide, the acidic boronic acid is converted into its water-soluble boronate salt, which is then extracted into the aqueous phase.
Q4: My desired product and the homocoupled pyrazole byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities can be challenging. Meticulous column chromatography with a shallow eluent gradient is often effective. It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can also be a powerful technique for isolating the desired compound.
Q5: Why is it critical to remove the palladium catalyst, and what are the best methods to do so?
A5: For applications in drug development and medicinal chemistry, removing trace amounts of palladium is essential due to its potential toxicity and to meet regulatory requirements. Common methods include filtering the reaction mixture through a pad of celite to remove heterogeneous catalysts. For homogeneous catalysts, specialized metal scavengers (functionalized silica or polymers) can be employed to bind the palladium, which is then removed by filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of the desired product after purification. | - The product may be partially soluble in the aqueous phase during work-up. - The chosen recrystallization solvent is too good, leaving the product in the mother liquor. - The product is adsorbing irreversibly to the silica gel during column chromatography. | - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - For recrystallization, use a solvent system where the product is sparingly soluble at room temperature but fully soluble when hot. Consider a two-solvent system. - Deactivate the silica gel with triethylamine before performing column chromatography, or consider using neutral alumina as the stationary phase. |
| The product "oils out" during recrystallization instead of forming crystals. | - The product is precipitating from the solution at a temperature above its melting point. - The presence of impurities is inhibiting crystallization. | - Add more of the "good" solvent to the hot solution to lower the saturation point. - Ensure the solution cools down slowly. Using an insulated container can help. - Try a different solvent system with a lower boiling point. - If a small amount of pure, solid material is available, add a "seed crystal" to induce crystallization. |
| The purified product is still contaminated with the homocoupled byproduct. | - The polarity difference between the product and the byproduct is minimal. - The recrystallization solvent does not effectively differentiate between the two compounds. | - Optimize column chromatography with a very shallow gradient of a carefully selected eluent system. - Consider reverse-phase chromatography if the compounds have different hydrophobicities. - Experiment with a variety of recrystallization solvents and solvent mixtures. Fractional recrystallization may be necessary. |
| The final product has a dark color. | - Residual palladium catalyst is present. | - Treat a solution of the product with a palladium scavenger. - Filter the product solution through a plug of celite and activated carbon. |
| NMR analysis shows the presence of unknown impurities. | - Side reactions may have occurred during the Suzuki coupling. - The starting materials may have been impure. | - Consult NMR chemical shift tables for common laboratory solvents and reagents to identify potential contaminants. - Re-purify the product using a different method (e.g., recrystallization if column chromatography was used initially). - Ensure the purity of starting materials before performing the reaction. |
Quantitative Data Summary
The following table presents representative data for the purification of substituted pyrazoles from Suzuki coupling reactions. Note that yields and purity are highly dependent on the specific substrates and reaction conditions.
| Purification Method | Starting Material | Product | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| Column Chromatography | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | PE/EtOAc: 9/1 | 91 | >95 (by NMR) | [1] |
| Recrystallization | Crude 1-aryl-1H-pyrazole-3,4-dicarboxylate | Pure 1-aryl-1H-pyrazole-3,4-dicarboxylate | Ethanol | 71-75 | Not specified | [2] |
| Column Chromatography | 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one | 5-(naphthalen-2-yl)-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one | DCM/MeOH, 100:2 v/v | 97 | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of 4-aryl-1,3,5-trimethylpyrazoles. The choice of eluent and gradient should be optimized based on TLC analysis.
-
Preparation of the Crude Sample: After the aqueous work-up, concentrate the organic phase under reduced pressure to obtain the crude product.
-
Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Elution: Carefully load the dried crude product onto the top of the column. Elute the column with the chosen solvent system. A shallow gradient (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate) is recommended to separate compounds with similar polarities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products. The ideal solvent or solvent system should be determined experimentally.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for removing acidic or basic impurities. Since the pyrazole nitrogen atoms are weakly basic, the desired product can be extracted into an acidic aqueous phase.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazole product will move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
Separation: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The deprotonated pyrazole product will precipitate or can be extracted.
-
Final Extraction and Isolation: Extract the neutralized product back into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting decision tree for purification strategies.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Technical Support Center: Suzuki-Miyaura Coupling of 1,3,5-Trimethylpyrazole-4-boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3,5-Trimethylpyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low to no product yield is a common issue in Suzuki-Miyaura coupling reactions. This guide will help you troubleshoot and optimize your reaction conditions.
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the common causes and how can I improve the outcome?
Answer:
Several factors can contribute to poor coupling efficiency. Systematically evaluating each component of the reaction is crucial for identifying the root cause.
1. Base Selection and Strength:
The choice of base is critical for the activation of the boronic acid. The base facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle. For pyrazole-containing boronic acids, the basicity needs to be carefully optimized to promote the reaction without causing unwanted side reactions.
-
Weak Bases (e.g., NaHCO₃, Et₃N): May not be strong enough to efficiently form the boronate, leading to slow or incomplete reactions.
-
Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are often effective for the coupling of heteroaryl boronic acids.[1][2][3] Stronger bases can accelerate the transmetalation step.[1]
-
Hydroxide Bases (e.g., NaOH, KOH): Can be effective but may also promote side reactions like decomposition of the boronic acid.
Recommendations:
-
If you are using a weak base and observing low conversion, consider switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.
-
If you are using a very strong base and observing significant byproduct formation, a slightly weaker base like K₂CO₃ might be more suitable.
2. Catalyst and Ligand Choice:
The palladium catalyst and its associated ligand are at the heart of the Suzuki-Miyaura reaction. The electronic and steric properties of the ligand can significantly influence the catalytic activity.
-
Common Precatalysts: Pd(PPh₃)₄, PdCl₂(dppf), and modern Buchwald-type precatalysts (e.g., XPhos Pd G2) are frequently used for coupling heteroaryl systems.[4]
-
Ligands: Bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective in promoting the coupling of challenging substrates.
Recommendations:
-
If using a standard catalyst like Pd(PPh₃)₄ with low success, switching to a more advanced catalyst system, such as a Buchwald precatalyst with a bulky phosphine ligand, is recommended.
-
Ensure the catalyst is not deactivated. Use fresh catalyst and handle it under an inert atmosphere.
3. Solvent and Temperature:
The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent. The reaction temperature influences the reaction rate.
-
Solvent Systems: A mixture of an organic solvent and water is commonly used. Popular choices include Dioxane/H₂O, Toluene/H₂O, and DMF/H₂O.[1][5]
-
Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.
Recommendations:
-
Ensure your chosen solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
-
If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the yield, but be mindful of potential substrate or product decomposition.
4. Quality of Reagents:
The purity and stability of the starting materials are paramount.
-
This compound: Boronic acids can be prone to decomposition, especially if impure or stored improperly.
-
Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using an aryl chloride, a more active catalyst system will likely be required.
Recommendations:
-
Use high-purity this compound. If in doubt about its quality, consider synthesizing it fresh or purchasing from a reputable supplier.
-
Ensure the aryl halide is pure and free of any contaminants that could poison the catalyst.
Frequently Asked Questions (FAQs)
Q1: Which base is generally the most effective for the Suzuki coupling of this compound?
A1: While the optimal base can be substrate-dependent, strong inorganic bases are generally a good starting point for heteroaryl boronic acids. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective in the coupling of pyrazole and other nitrogen-containing heterocyclic boronic acids.[1][3] Potassium carbonate (K₂CO₃) is also a widely used and often successful base for these types of couplings.[2]
Q2: Can I perform the reaction under anhydrous conditions?
A2: While traditional Suzuki-Miyaura couplings often use aqueous bases, anhydrous conditions can be employed. This may require the use of alternative bases like potassium fluoride (KF) or organic-soluble bases. Anhydrous conditions can be beneficial in cases where water-sensitive functional groups are present.
Q3: My reaction is giving a complex mixture of products. What could be the cause?
A3: A complex product mixture can arise from several issues:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It can be minimized by ensuring a properly degassed reaction setup and using an appropriate palladium catalyst.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It can be a significant side reaction with heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures. Using milder bases or protecting the boronic acid as an ester can sometimes mitigate this issue.
-
Decomposition: The starting materials or the product may be decomposing under the reaction conditions. This can be addressed by lowering the reaction temperature or shortening the reaction time.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the reaction is complete.
Data Presentation
The following table summarizes reaction conditions from studies on structurally similar pyrazole boronic acids to provide a comparative reference for optimizing the coupling of this compound.
| Aryl Halide Substrate | Pyrazole Boronic Acid Derivative | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Pd source (2 mol%), Ligand (3 mol%) | Dioxane/H₂O | 100 | High | [1] |
| Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | K₂CO₃ | XPhosPdG2/XPhos | Dioxane | 120 (MW) | 89 | [2] |
| 7-chloro-6-azaindole | Various boronic acids | K₃PO₄ | XPhos-PdG2 | DMF/EtOH/H₂O | 100 (MW) | High | [5] |
| Benzylic Phosphates | Arylboronic acids | K₃PO₄ or K₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene | 90 | High | [3] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision-making flowchart for troubleshooting base selection in Suzuki-Miyaura couplings.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion or yield in their experiments. Here, you will find troubleshooting guides and frequently asked questions in a straightforward question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Issues
Q1: My reaction is not working at all, or the conversion is very low. How do I know if my palladium catalyst is the problem?
A1: Catalyst inactivity is a common reason for reaction failure. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.[1] Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[1]
To test your catalyst's activity, you can run a well-established control reaction with known reactive substrates, such as bromobenzene and phenylboronic acid.[1] If this reaction also fails to provide a good yield, your catalyst is likely inactive or of poor quality. For more reliable and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species.[1]
Q2: I'm observing the formation of black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by several factors, including an insufficient ligand-to-palladium ratio, high reaction temperatures, or the presence of impurities.[2] The phosphine ligands used in the reaction stabilize the Pd(0) species and prevent this aggregation.[3]
To prevent catalyst decomposition, ensure you are using an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1).[2] Also, consider if your phosphine ligands have oxidized, as they are susceptible to oxidation.[2] Using fresh, properly stored ligands and catalysts is crucial.[2] If the problem persists, screening different ligands, particularly bulky, electron-rich phosphine ligands, might be necessary.[3]
Reagent Quality and Side Reactions
Q3: I suspect my boronic acid is degrading. What are the signs and how can I mitigate this?
A3: Boronic acids can be unstable and undergo side reactions, which is a very common reason for low yields.[3][4] Two primary side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by the presence of aqueous bases, high temperatures, or prolonged reaction times.[3][5]
-
Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen is a primary cause of homocoupling.[2]
To address these issues:
-
Use more stable boron reagents: Consider converting your boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][2]
-
Control reaction conditions: Use milder bases like K₃PO₄ or KF, lower the reaction temperature, and monitor the reaction to avoid unnecessarily long reaction times.[2]
-
Ensure an inert atmosphere: Rigorously degas your solvents and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction to minimize oxygen, which will reduce homocoupling.[2]
Q4: Could my aryl halide be the issue?
A4: Yes, the reactivity of the aryl halide is a critical factor. The general reactivity order is I > Br > OTf >> Cl.[6] Aryl chlorides are often less reactive and may require more active catalyst systems, such as those with bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][7] Additionally, the electronic properties of the aryl halide play a role; electron-withdrawing groups on the aromatic ring can increase reactivity.[3] Ensure your aryl halide is pure, as impurities can interfere with the catalyst.
Reaction Conditions: Base and Solvent
Q5: How do I select the right base for my Suzuki-Miyaura reaction?
A5: The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] The choice of base can significantly affect the reaction yield.[8] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3] The optimal base is highly dependent on the substrates, catalyst, and solvent. A screening of different bases is often recommended to find the best conditions for a new reaction.[9]
Q6: What is the role of the solvent, and how do I choose an appropriate one?
A6: The solvent solubilizes the reagents and stabilizes the catalytic species.[2] Common solvents include ethers (like 1,4-dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[4][10] Often, a co-solvent of water is used, especially with inorganic bases, to aid in their solubility and to facilitate the transmetalation step.[11] The choice of solvent can be critical, and in some cases, can even influence the selectivity of the reaction.[12] If you are experiencing solubility issues, consider using a co-solvent system or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[11]
Quantitative Data Summary
The following tables provide a summary of common bases and solvents used in Suzuki-Miyaura reactions to aid in optimization.
Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Reactions
| Base | pKa of Conjugate Acid | Typical Solvent System | Notes |
| Potassium Phosphate (K₃PO₄) | 12.3 | Toluene/H₂O, Dioxane/H₂O | Often effective for challenging couplings, including those with aryl chlorides.[3] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O | A widely used and generally effective base.[13] |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Toluene/H₂O, DMF/H₂O | Another common and effective base. Can be a good starting point for optimization.[14] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Dioxane, THF | Highly soluble in organic solvents and often used in anhydrous conditions.[15] |
| Potassium Fluoride (KF) | 3.2 | Toluene, THF | A milder base that can be beneficial in preventing protodeboronation.[2] |
| Triethylamine (TEA) | 10.8 | THF, Toluene | An organic base, sometimes used in anhydrous conditions.[11] |
Note: The effectiveness of a base is highly substrate and condition-dependent.[8]
Table 2: Properties of Common Solvents for Suzuki-Miyaura Reactions
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| 1,4-Dioxane | 2.2 | 101 | A common aprotic solvent, often used with water. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Another widely used ether, suitable for reactions at moderate temperatures.[4] |
| Toluene | 2.4 | 111 | A non-polar solvent, frequently used in biphasic systems with water.[10] |
| Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent that can be effective for challenging reactions but can be difficult to remove.[16] |
| Ethanol | 24.6 | 78 | A protic solvent that can be used, often in combination with water.[12] |
| Water | 80.1 | 100 | Often used as a co-solvent to dissolve inorganic bases.[11] |
Experimental Protocols
Protocol for a Standard Test Reaction to Evaluate Catalyst Activity
This protocol describes a general procedure for a small-scale Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid, which can be used to verify the activity of your palladium catalyst and ligand.
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add bromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, perform three cycles of evacuating the flask and backfilling with the inert gas.[2]
-
Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.[1]
-
Reaction: Place the tube in a preheated oil bath at 100°C and stir the mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction should show significant conversion within a few hours if the catalyst is active.
-
Work-up: After completion (or after a set time, e.g., 4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion to biphenyl.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow to follow when troubleshooting low conversion in a Suzuki-Miyaura reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Solved Draw the catalytic cycle for the Suzuki-Miyaura cross | Chegg.com [chegg.com]
stability of 1,3,5-Trimethylpyrazole-4-boronic acid under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,3,5-trimethylpyrazole-4-boronic acid under basic conditions. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in basic solutions?
A1: While specific stability data for this compound is not extensively documented in publicly available literature, general principles for arylboronic acids suggest that it may be susceptible to degradation under basic conditions. The primary degradation pathway for arylboronic acids in the presence of a base is protodeboronation, where the boronic acid group is cleaved and replaced with a hydrogen atom. The rate of this degradation is influenced by factors such as the specific base used, its concentration, the reaction temperature, and the solvent system.
Q2: What are the signs of degradation of this compound in my reaction?
A2: Degradation of your boronic acid can manifest in several ways during your experiment:
-
Reduced reaction yield: The most common indicator is a lower than expected yield of your desired product in reactions like Suzuki-Miyaura cross-coupling.
-
Formation of a byproduct: You may observe the formation of 1,3,5-trimethylpyrazole, the protodeboronated byproduct. This can often be detected by analytical techniques such as LC-MS or GC-MS.
-
Inconsistent results: Variability in reaction outcomes between batches can sometimes be attributed to the inconsistent stability of the boronic acid.
Q3: How can I minimize the degradation of this compound under basic conditions?
A3: To minimize degradation, consider the following strategies:
-
Choice of Base: Use the mildest effective base for your transformation. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Temperature: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of protodeboronation.
-
Reaction Time: Keep the reaction time to a minimum. Monitor the reaction progress closely and work it up as soon as it is complete.
-
Use of the Pinacol Ester: this compound is often supplied and used as its pinacol ester derivative.[1][2][3] Boronic esters, particularly pinacol esters, generally exhibit greater stability towards protodeboronation under basic conditions compared to the free boronic acids.[4] The pinacol ester can be used directly in many cross-coupling reactions.
Q4: Can I store solutions of this compound in a basic buffer?
A4: It is generally not recommended to store solutions of this compound, especially in basic buffers, for extended periods. If a basic solution is required for your experiment, it should be prepared fresh and used immediately to minimize the risk of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a cross-coupling reaction. | Degradation of the boronic acid due to harsh basic conditions. | - Use a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).- Lower the reaction temperature.- Reduce the reaction time.- Use the more stable pinacol ester of the boronic acid. |
| Formation of 1,3,5-trimethylpyrazole byproduct is observed. | Protodeboronation of the starting material. | - This confirms degradation. Implement the solutions mentioned above to minimize this side reaction. |
| Inconsistent reaction results between different runs. | Variable degradation of the boronic acid. | - Ensure consistent quality of the boronic acid.- Prepare fresh solutions of the boronic acid and base for each experiment.- Standardize reaction setup and timing precisely. |
| Difficulty isolating the product. | Presence of boron-containing impurities from degradation. | - Optimize your purification method. An aqueous wash during workup can sometimes help remove boric acid byproducts. Consider alternative chromatography conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Basic Conditions
This protocol provides a framework for evaluating the stability of this compound in the presence of a base.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃, NaOH)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Internal standard (e.g., Dodecane, Naphthalene)
-
Reaction vials
-
Heating block or oil bath
-
HPLC or GC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen solvent.
-
Reaction Setup: In separate reaction vials, add the stock solution and the desired amount of base.
-
Incubation: Place the vials in a heating block at the desired temperature.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat.
-
Quenching and Sample Preparation: Quench the reaction by adding an acidic solution (e.g., 1M HCl). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Prepare the sample for analysis.
-
Analysis: Analyze the samples by HPLC or GC-MS to determine the concentration of this compound relative to the internal standard at each time point.
-
Data Analysis: Plot the concentration of the boronic acid versus time to determine the rate of degradation.
Data Presentation
The following table is a template for summarizing the stability data obtained from the protocol above.
| Base | Concentration (M) | Temperature (°C) | Solvent | Half-life (t₁/₂) (hours) |
| K₂CO₃ | 2.0 | 80 | Dioxane/H₂O (4:1) | Data to be filled |
| NaOH | 1.0 | 50 | Methanol | Data to be filled |
| Cs₂CO₃ | 2.0 | 100 | Toluene | Data to be filled |
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Pyrazole Boronic Acid Suzuki Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A key application is the coupling of aryl or heteroaryl halides with boronic acids to produce biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The use of pyrazole-containing building blocks, such as 1,3,5-trimethylpyrazole-4-boronic acid, is of significant interest in drug discovery. Accurate monitoring of these reactions and characterization of the resulting products are critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and quantitative capabilities.[2]
This guide provides a comparative overview of HPLC methods applicable to the analysis of Suzuki reactions involving pyrazole boronic acids, with a focus on addressing common analytical challenges. While specific data for this compound is not extensively published, the principles and methods discussed here are directly relevant and adaptable.
Analytical Challenges in HPLC of Boronic Acids
The analysis of boronic acids and their corresponding esters (often used as more stable precursors) by reversed-phase HPLC (RP-HPLC) presents unique challenges:[3]
-
On-Column Hydrolysis: Boronic pinacol esters, frequently used in Suzuki reactions for their stability, can hydrolyze to the more polar boronic acids on the surface of silica-based HPLC columns.[4][5] This can lead to inaccurate quantification of the reaction components.
-
Poor Retention of Boronic Acids: Boronic acids are often polar and may exhibit poor retention on traditional C18 columns, making their separation from other polar reaction components difficult.[6]
-
Complex Reaction Mixtures: Suzuki reactions can contain starting materials, the desired product, byproducts, and residual catalyst, all of which need to be resolved.
To address these challenges, several HPLC strategies have been developed. Below, we compare three common approaches: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS), Reversed-Phase HPLC with specialized columns, and Reversed-Phase HPLC with mobile phase modifiers.
Comparison of HPLC Methodologies
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| UHPLC-MS | Utilizes sub-2 µm particles for fast separations and mass spectrometry for detection and identification. | High throughput and sensitivity; provides molecular weight information for peak identification.[7] | Requires more specialized and expensive equipment. | Rapid reaction monitoring and impurity profiling in drug discovery. |
| RP-HPLC with Low-Silanol Columns | Employs columns with reduced free silanol groups to minimize on-column hydrolysis of boronic esters.[4][5] | Improved accuracy for the analysis of boronic pinacol esters; good peak shapes. | May still require optimization of mobile phase for polar boronic acids. | Purity analysis of boronic ester starting materials and reaction mixtures. |
| RP-HPLC with Mobile Phase Modifiers | Uses additives like ion-pairing reagents or high pH mobile phases to improve the retention of polar analytes.[3][8] | Enhanced retention and separation of polar boronic acids. | High pH can degrade silica-based columns; ion-pairing reagents can be difficult to remove from the column. | Analysis of reactions where the boronic acid is a key component to be monitored. |
Experimental Protocols
Below are representative experimental protocols for the different HPLC methodologies. These should be considered as starting points for method development for the analysis of the Suzuki reaction of this compound.
Protocol 1: High-Throughput UHPLC-MS Analysis
This method is adapted from a general procedure for the high-throughput analysis of a wide range of boronic acids and is suitable for reaction monitoring.[7]
-
Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over a short time (e.g., 1-2 minutes) can be used for rapid analysis.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Detection: UV (e.g., 254 nm) and ESI-MS
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter through a 0.22 µm syringe filter.
Protocol 2: RP-HPLC with a Low-Silanol Column to Minimize Hydrolysis
This protocol is based on studies aimed at preventing the on-column hydrolysis of boronic pinacol esters.[5]
-
Column: Waters XTerra MS C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be from 10% to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection: UV (e.g., 254 nm)
-
Sample Preparation: Dissolve the sample in an aprotic diluent like acetonitrile to prevent hydrolysis prior to injection.[9]
Protocol 3: RP-HPLC with a High pH Mobile Phase for Enhanced Retention
This approach is useful for retaining polar boronic acids that are not well-retained under standard RP-HPLC conditions.[8]
-
Column: A pH-stable column such as a polymer-based or hybrid silica C18 column.
-
Mobile Phase A: High pH buffer (e.g., pH 12.4) with an ion-pairing reagent if necessary.
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimize the gradient to achieve separation of the polar boronic acid from other reaction components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV (e.g., 254 nm)
-
Sample Preparation: Ensure the sample is soluble and stable in the high pH diluent.
Workflow for HPLC Analysis of a Suzuki Reaction
The following diagram illustrates a typical workflow for the analysis of a Suzuki-Miyaura coupling reaction using HPLC.
Caption: Workflow for HPLC analysis of a Suzuki reaction.
Conclusion
The successful HPLC analysis of Suzuki reactions involving pyrazole boronic acids like this compound hinges on selecting the appropriate methodology to address the inherent challenges of these analytes. For rapid, high-throughput analysis with definitive peak identification, UHPLC-MS is the method of choice.[7] When dealing with boronic pinacol esters, using columns with low silanol activity is crucial to prevent on-column hydrolysis and ensure accurate results.[5] For reactions where the polar boronic acid must be carefully monitored, employing mobile phase modifiers or high pH conditions can provide the necessary retention and resolution.[8] By carefully considering the specific requirements of the analysis, researchers can develop robust and reliable HPLC methods to support the synthesis and development of novel pyrazole-containing compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring Suzuki Coupling Reactions of Pyrazole Boronic Acids by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The inclusion of nitrogen-rich heterocycles, such as pyrazoles, is a common strategy in the design of new pharmaceutical agents. Efficient and accurate monitoring of these reactions is crucial for optimization, mechanistic understanding, and process control. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for monitoring the Suzuki coupling of pyrazole boronic acids, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
NMR spectroscopy offers a powerful, non-invasive method for real-time, in-situ monitoring of chemical reactions, providing detailed structural and quantitative information.[1] When compared with other common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), NMR provides unique advantages, although the choice of method ultimately depends on the specific experimental requirements.
| Analytical Technique | Principle | Advantages for Monitoring Suzuki Coupling | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Quantitative: Direct integration of signals allows for accurate determination of the relative concentrations of reactants, products, and intermediates.[1]- In-situ Monitoring: Reactions can be monitored directly in the NMR tube, providing real-time kinetic data without the need for sampling and quenching.[2]- Structural Information: Provides unambiguous structural confirmation of all species in the reaction mixture. | - Lower Sensitivity: Compared to MS-based methods.- Potential for Signal Overlap: Complex reaction mixtures can lead to overlapping signals, requiring higher field instruments or multi-dimensional NMR techniques for resolution. |
| HPLC & UPLC-MS | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High Sensitivity and Resolution: Excellent for detecting trace impurities and byproducts.[3]- Broad Applicability: Suitable for a wide range of non-volatile and thermally sensitive compounds.[4] | - Requires Sampling and Quenching: The reaction must be stopped before analysis, which can introduce errors in kinetic studies.[3]- Method Development: Can be time-consuming to develop a robust separation method. |
| GC-MS | Separates volatile components of a mixture based on their boiling points and provides mass-to-charge ratio of the separated components. | - High Sensitivity and Selectivity: Excellent for identifying and quantifying volatile compounds.[5]- Rapid Analysis: Can provide fast separation and detection. | - Limited to Volatile and Thermally Stable Compounds: Not suitable for many of the involatile or thermally labile products of Suzuki coupling reactions.- Derivatization: May be required for non-volatile compounds, adding a step to the workflow. |
Experimental Data: A Model Suzuki Coupling of a Pyrazole Boronic Acid
To illustrate the comparative performance of these techniques, we present hypothetical yet representative data for the Suzuki coupling of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-bromoanisole.
Reaction Scheme:
Table 1: Comparison of Quantitative Data from Different Monitoring Techniques
| Reaction Time (minutes) | % Conversion (by ¹H NMR) | % Product (by HPLC) | Relative Abundance of Product (by GC-MS) |
| 0 | 0 | 0 | 0 |
| 15 | 22 | 21 | 23 |
| 30 | 48 | 47 | 49 |
| 60 | 85 | 84 | 86 |
| 120 | 98 | 97 | 98 |
| 180 | >99 | >99 | >99 |
The data in Table 1 demonstrates the strong correlation between the quantitative results obtained from NMR, HPLC, and GC-MS. NMR provides the advantage of obtaining this data in real-time without disturbing the reaction.
Experimental Protocols
Detailed Protocol for In-situ ¹H NMR Monitoring
-
Sample Preparation: In a nitrogen-filled glovebox, a standard NMR tube is charged with the pyrazole boronic acid ester (1.0 equiv), the aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.5 equiv). A known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) is added for accurate quantification.
-
Solvent Addition: A deuterated solvent (e.g., 1,4-dioxane-d₈/D₂O, 4:1 v/v) is added to the NMR tube to dissolve the reactants.
-
NMR Acquisition: The NMR tube is sealed and placed in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 90 °C).
-
Data Collection: A series of ¹H NMR spectra are acquired at regular time intervals. The disappearance of a characteristic signal for a reactant and the appearance of a new signal for the product are monitored.
-
Data Analysis: The integrals of the signals corresponding to the reactant, product, and internal standard are used to calculate the percent conversion and yield over time.
Protocol for HPLC-MS Monitoring
-
Reaction Setup: The reaction is set up in a standard reaction vessel under an inert atmosphere.
-
Sampling: At specified time points, a small aliquot (e.g., 20 µL) of the reaction mixture is withdrawn and immediately quenched by diluting it in a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile.
-
Sample Preparation: The quenched sample is filtered through a syringe filter to remove any solid particles.
-
HPLC-MS Analysis: The filtered sample is injected into an HPLC-MS system. A suitable column (e.g., C18) and mobile phase gradient are used to separate the components of the mixture. The mass spectrometer is used to identify the peaks corresponding to the starting materials and the product.
-
Quantification: The peak areas from the HPLC chromatogram are used to determine the relative concentrations of the species of interest.
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for NMR monitoring and the catalytic cycle of the Suzuki-Miyaura coupling.
References
A Comparative Guide to Pyrazole Boronic Acids in Suzuki-Miyaura Coupling: Spotlight on 1,3,5-Trimethylpyrazole-4-boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. Pyrazole moieties are prevalent in a vast array of biologically active compounds, making pyrazole-containing building blocks, such as pyrazole boronic acids, highly valuable reagents.
This guide offers a comparative analysis of the performance of various pyrazole boronic acids in the Suzuki-Miyaura coupling, with a special focus on 1,3,5-trimethylpyrazole-4-boronic acid. While direct, head-to-head comparative studies are limited in published literature, this document synthesizes available experimental data and established mechanistic principles to provide a clear and objective overview for the discerning researcher.
The Influence of Substitution on Reactivity
The reactivity of pyrazole boronic acids in Suzuki-Miyaura coupling is significantly influenced by the substitution pattern on the pyrazole ring. Both electronic and steric effects play a crucial role in the key steps of the catalytic cycle, namely transmetalation and reductive elimination.
This compound: This fully substituted pyrazole boronic acid presents a unique combination of electronic and steric properties. The three methyl groups are electron-donating, which can increase the electron density on the pyrazole ring and potentially facilitate the oxidative addition step. However, the methyl groups at the 1, 3, and 5-positions also introduce significant steric hindrance around the boronic acid moiety. This steric bulk can impact the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. The unique selectivity of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid pinacol ester in cross-coupling reactions is attributed to this interplay of steric and electronic effects, which can promote efficient bond formation while maintaining stability.[1]
Other Pyrazole Boronic Acids:
-
1H-Pyrazole-4-boronic acid: The unsubstituted pyrazole ring is less sterically hindered, which may allow for faster transmetalation. However, the acidic N-H proton can sometimes interfere with the reaction, necessitating the use of stronger bases or protection strategies.
-
1-Methyl-1H-pyrazole-4-boronic acid: The N-methylation removes the acidic proton, which can be advantageous. The single methyl group has a minimal steric impact compared to the trimethylated analogue, offering a balance between stability and reactivity.
Comparative Performance Data
The following tables summarize representative data from the literature for the Suzuki-Miyaura coupling of various pyrazole derivatives. It is important to note that direct comparison is challenging due to variations in reaction partners, catalysts, and conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Aryl Boronic Acids
| Pyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [2] |
| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [2] |
| 4-Bromo-1H-pyrazole | 3-Thienylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 | [2] |
P1 is an XPhos-derived precatalyst.
Table 2: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids/Esters with Aryl Halides
| Pyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Bromoacetophenone | Pd₂(dba)₃/P(t-Bu)₃ | None (used as lithium hydroxy ate complex) | THF | RT | - | High | [3] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | - | - | - | - | - | [4] |
Specific yield data for the coupling of 4-bromo-3,5-dinitro-1H-pyrazole was not provided in the abstract.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a pyrazole derivative with an aryl boronic acid. This protocol should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the pyrazole halide (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O, 4:1, 2 mL).[5]
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (e.g., 6 hours).[5]
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for Substituted Pyrazoles: Yields and Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrazoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to aid in the selection of the most suitable approach for specific research needs.
This analysis focuses on a comparison between classical and modern energy-input techniques for the synthesis of substituted pyrazoles, including the traditional Knorr Pyrazole Synthesis, and more contemporary Microwave-Assisted and Ultrasound-Assisted methods. The data presented highlights the significant advantages of modern techniques in terms of reaction time and yield.
Comparative Yield Analysis
The following table summarizes the quantitative data from various studies, offering a clear comparison of the yields and reaction times for different synthetic methods.
| Synthesis Method | Starting Materials | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Knorr Pyrazole Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 1-Propanol, Acetic acid (cat.), ~100°C | 79 | 1 hour | [1][2] |
| Microwave-Assisted Synthesis | Phenylhydrazine, β-ketoesters, Zinc triflate (cat.), Aromatic aldehyde, Malononitrile | Pyrano[2,3-c]pyrazoles | Solvent-free, Microwave irradiation, 80°C then 120°C | 92-99 | 25 minutes | [3] |
| Microwave-Assisted Synthesis | Carbohydrazide derivatives, 2,4-Pentanedione | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Ethanol, Microwave irradiation, 270 W | 82-98 | 3-5 minutes | [3] |
| Microwave-Assisted Synthesis | Chalcones, Phenylhydrazine | Ferrocene-pyrazole hybrids | Acetic acid/Water, Microwave irradiation, 100°C, 150 W | 58-75 | 5-30 minutes | [3] |
| Ultrasound-Assisted Synthesis | Diazonium salt of 4-aminoantipyrine, Ethylacetoacetate, Hydrazine hydrate | Pyrazolone derivative | Ethanol, Ultrasound irradiation | 90-95 | 30 minutes | [4] |
| Conventional Heating | 1,3,4-Oxadiazole derivative, Aromatic aldehydes | Pyrazole-containing 1,3,4-oxadiazoles | Ethanolic potassium hydroxide, Reflux | 59-66 | 6-9 hours | [3] |
| Microwave-Assisted (cf. above) | 1,3,4-Oxadiazole derivative, Aromatic aldehydes | Pyrazole-containing 1,3,4-oxadiazoles | Ethanolic potassium hydroxide, Microwave irradiation, 400 W | Good | 5-8 minutes | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Knorr Pyrazole Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one[1]
-
Reactants:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
Mix ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.
-
Add 1-propanol and glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
If the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Allow the product to air dry.
-
Microwave-Assisted One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles[3]
-
Reactants:
-
Aryl hydrazine (1 mmol)
-
β-ketoester (1 mmol)
-
Zinc triflate (10 mol%)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
-
Procedure:
-
In a microwave reactor vessel, heat a mixture of aryl hydrazine, β-ketoester, and zinc triflate at 80°C for 10 minutes under solvent-free conditions.
-
Cool the reaction mixture to room temperature.
-
Add the aromatic aldehyde and malononitrile to the vessel.
-
Heat the mixture under microwave irradiation at 120°C for 15 minutes.
-
After cooling, recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole.
-
Ultrasound-Assisted Synthesis of Pyrazolone Derivatives[4]
-
Reactants:
-
Diazo compound from diazonium salt of 4-aminoantipyrine and ethylacetoacetate (0.001 mol)
-
Hydrazine hydrate (0.001 mol)
-
Ethanol (0.8 mL)
-
-
Procedure:
-
Dissolve the diazo compound in a 25 mL round-bottom flask.
-
Add a solution of hydrazine hydrate in ethanol dropwise.
-
Place the flask in an ultrasonic cleaner for 30 minutes.
-
The resulting solid product is typically pure and does not require further recrystallization.
-
Logical Workflow of Synthesis Methods
The following diagram illustrates the general workflow and key decision points when choosing a synthesis method for substituted pyrazoles.
Caption: Workflow for selecting a pyrazole synthesis method.
Signaling Pathways in Drug Development
While the synthesis of pyrazoles is a chemical process, many of these compounds are developed to target specific signaling pathways in diseases. For instance, the well-known pyrazole derivative Celecoxib is a selective COX-2 inhibitor, interfering with the prostaglandin synthesis pathway involved in inflammation and pain. The development of novel pyrazole derivatives often aims to modulate such pathways with higher potency and selectivity.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 1,3,5-Trimethylpyrazole-4-boronic Acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the coupling reactions of 1,3,5-trimethylpyrazole-4-boronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into the widely used Suzuki-Miyaura cross-coupling reaction, explore the Buchwald-Hartwig amination as a complementary synthetic strategy, and discuss alternative methods for the synthesis of 4-aryl-1,3,5-trimethylpyrazoles. This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthetic route for their target molecules.
Suzuki-Miyaura Cross-Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an excellent substrate for introducing the 1,3,5-trimethylpyrazole moiety onto various aromatic and heteroaromatic scaffolds.[1]
Performance Comparison
The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by the nature of the coupling partner, the choice of catalyst, ligand, base, and solvent. Below is a table summarizing representative yields for the coupling with various aryl halides, based on trends observed for similar pyrazole boronic acids.[2][3]
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole (Electron-rich) | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Bromobenzonitrile (Electron-poor) | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 1-Bromo-2,4,6-trimethylbenzene (Sterically hindered) | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 60-75 |
| 2-Bromopyridine (Heteroaryl) | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-85 |
| 4-Chloroanisole (Aryl Chloride) | Pd₂(dba)₃ (2) | RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 50-65 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3,5-trimethylpyrazole.
Buchwald-Hartwig Amination: An Alternative for C-N Bond Formation
While the Suzuki-Miyaura coupling is ideal for creating C-C bonds, the Buchwald-Hartwig amination provides a powerful method for the synthesis of C-N bonds. This reaction is particularly useful for synthesizing 4-amino-1,3,5-trimethylpyrazole derivatives, which are of interest in medicinal chemistry. The typical substrates for this reaction are aryl halides, in this case, a 4-halo-1,3,5-trimethylpyrazole, which would be coupled with a primary or secondary amine.
Conceptual Comparison with Suzuki-Miyaura Coupling
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Boronic Acid Role | Nucleophilic partner | Not directly used; a halo-pyrazole is the electrophile |
| Coupling Partner | Aryl/Heteroaryl Halide | Primary/Secondary Amine |
| Typical Product | 4-Aryl-1,3,5-trimethylpyrazole | 4-Amino-1,3,5-trimethylpyrazole |
Experimental Protocol: Buchwald-Hartwig Amination (Hypothetical)
This protocol outlines a plausible procedure for the Buchwald-Hartwig amination of a 4-bromo-1,3,5-trimethylpyrazole with an amine, based on established methods for other pyrazole systems.[2]
Materials:
-
4-Bromo-1,3,5-trimethylpyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-bromo-1,3,5-trimethylpyrazole, the palladium catalyst, ligand, and base in a Schlenk tube.
-
Add the degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-1,3,5-trimethylpyrazole product.
Alternative Synthetic Routes
While cross-coupling reactions are highly efficient, other methods exist for the synthesis of substituted pyrazoles. For the preparation of 4-aryl-1,3,5-trimethylpyrazoles, a classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by functionalization of the pyrazole core.
One potential alternative to the Suzuki-Miyaura coupling could involve a multi-component reaction. For instance, a reaction between a substituted hydrazine, a β-diketone, and an aryl aldehyde could potentially lead to the desired 4-aryl-1,3,5-trimethylpyrazole in a one-pot synthesis. However, these methods often lack the broad substrate scope and functional group tolerance of palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable reagent for the synthesis of a wide array of functionalized molecules. The Suzuki-Miyaura coupling stands out as the most robust and versatile method for the introduction of the 1,3,5-trimethylpyrazole moiety via C-C bond formation, offering high yields and broad functional group compatibility. For the synthesis of C-N linked analogues, the Buchwald-Hartwig amination of a corresponding 4-halopyrazole provides a powerful complementary approach. The choice of synthetic strategy will ultimately depend on the desired final product and the specific functionalities of the starting materials. This guide provides the necessary comparative data and procedural outlines to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. This compound | Building Block [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Analytical Methods for Monitoring Boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, and other boronic acid coupling reactions are fundamental for the creation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. Effective and timely monitoring of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, maximizing yield, and minimizing impurities. This guide provides a comparative overview of common analytical techniques used to monitor the progress of boronic acid coupling reactions, with a focus on their principles, performance, and practical implementation.
Overview of Analytical Techniques
The choice of an analytical method for monitoring a boronic acid coupling reaction depends on several factors, including the specific reaction conditions, the nature of the reactants and products, the required level of detail, and the available instrumentation. A summary of the most common techniques is presented below.
| Analytical Method | Principle | Mode | Speed | Cost | Sensitivity | Sample Preparation |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Offline | Minutes to hours | Moderate | High | Dilution, filtration |
| Gas Chromatography (GC) | Separation based on volatility and polarity | Offline | Minutes | Moderate | High | Derivatization may be needed |
| Thin-Layer Chromatography (TLC) | Separation based on polarity | Offline | Minutes | Low | Low | Spotting |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | In-situ/Offline | Seconds to minutes | High | Moderate | Dilution in deuterated solvent |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | In-situ/Offline | Seconds to minutes | High | Very High | Dilution, direct injection |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecular bonds | In-situ/Offline | Seconds | Moderate | Low to Moderate | Probe insertion, ATR |
In-Depth Comparison and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the consumption of starting materials and the formation of the desired product. By separating the components of a reaction mixture, it provides quantitative data on the concentration of each species over time.
Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling by HPLC
-
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot immediately in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Filter the quenched sample through a 0.45 µm syringe filter.
-
Inject a small volume (e.g., 5 µL) of the filtered sample onto the HPLC system.
-
Integrate the peak areas of the starting materials and the product to determine their relative concentrations.
-
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-bromotoluene | 8.2 | 0.5 | 1.5 |
| Phenylboronic acid | 3.5 | 1.0 | 3.0 |
| 4-Methylbiphenyl (Product) | 9.5 | 0.4 | 1.2 |
Gas Chromatography (GC)
GC is well-suited for monitoring reactions with volatile and thermally stable reactants and products. It offers high resolution and sensitivity.
Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling by GC
-
Reaction: Coupling of 1-bromo-4-fluorobenzene with benzeneboronic acid.
-
Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector (FID).
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.
-
Procedure:
-
At various time points, take a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding 1 mL of diethyl ether and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully remove the organic layer and dry it over anhydrous sodium sulfate.
-
Inject 1 µL of the organic solution into the GC.
-
Calculate the percent conversion based on the peak areas of the starting material and product.
-
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| 1-bromo-4-fluorobenzene | 5.8 | 50 | 150 |
| 4-fluorobiphenyl (Product) | 8.1 | 40 | 120 |
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ (or real-time) NMR spectroscopy allows for the continuous monitoring of a reaction as it occurs within the NMR tube, providing rich mechanistic and kinetic data without the need for sampling and quenching.
Experimental Protocol: In-situ NMR Monitoring
-
Reaction: Suzuki-Miyaura coupling in a deuterated solvent.
-
Instrumentation: Bruker 400 MHz NMR spectrometer equipped with a variable temperature probe.
-
Solvent: Toluene-d8.
-
Procedure:
-
In an NMR tube, combine the aryl halide, boronic acid, and a suitable internal standard (e.g., mesitylene).
-
Add the deuterated solvent and obtain an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the palladium catalyst and base.
-
Quickly place the NMR tube in the pre-heated spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Monitor the decrease in the signal intensity of the starting materials and the increase in the signal intensity of the product relative to the internal standard.
-
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | Toluene-d8 |
| Temperature | 80 °C |
| Time per Spectrum | 2 minutes |
Visualizing Workflows and Decision Making
A generalized workflow for monitoring a boronic acid coupling reaction is depicted below.
Caption: A typical workflow for offline monitoring of a chemical reaction.
The selection of an appropriate analytical method is critical for successful reaction monitoring. The following decision tree can guide researchers in choosing the most suitable technique for their specific needs.
Caption: A guide for choosing the right analytical technique.
Conclusion
The effective monitoring of boronic acid coupling reactions is essential for process understanding and optimization in research and development. While traditional offline methods like HPLC and GC provide robust and quantitative data, in-situ techniques such as NMR and IR spectroscopy offer the advantage of real-time monitoring without disturbing the reaction. The choice of the most appropriate method will always be a trade-off between the required level of information, the available resources, and the specific characteristics of the chemical system under investigation. By carefully considering these factors, researchers can select the optimal analytical strategy to ensure the successful outcome of their boronic acid coupling reactions.
A Comparative Guide to the Suzuki-Miyaura Reaction and Alternative Cross-Coupling Strategies for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of bioactive compounds and functional materials. The Suzuki-Miyaura reaction has emerged as a cornerstone for forging carbon-carbon bonds on the pyrazole nucleus. However, a comprehensive understanding of its kinetic profile alongside alternative cross-coupling methodologies is essential for strategic synthetic planning. This guide provides a comparative overview of the Suzuki-Miyaura reaction with other key cross-coupling techniques—Sonogashira, Buchwald-Hartwig, and C-H activation—for pyrazole functionalization, supported by available experimental data.
Performance Comparison of Cross-Coupling Reactions for Pyrazole Synthesis
Direct kinetic comparisons of different cross-coupling reactions on pyrazole substrates are not extensively documented in the literature in terms of rate constants and activation energies. However, performance can be inferred from reaction yields and qualitative reactivity trends. The choice of the optimal reaction is often dictated by the desired bond to be formed (C-C, C-N, etc.) and the nature of the available starting materials (e.g., halopyrazoles).
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond, following the general trend: I > Br > Cl.[1] While 4-iodopyrazoles are the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] In contrast, 4-chloropyrazoles are more stable and cost-effective but necessitate more active catalyst systems.[1]
Table 1: Comparative Performance of Cross-Coupling Reactions on 4-Halopyrazoles
| Reaction Type | Halogen | Typical Catalyst System | Reactivity | Representative Yield (%) | Notes |
| Suzuki-Miyaura | Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Offers a good balance of reactivity and stability.[1] | |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalysts with bulky, electron-rich ligands.[1] | |
| Sonogashira | Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | High | 80-95 | Generally proceeds under mild conditions. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 70-90 | Often requires higher temperatures than iodo-derivatives. | |
| Chloro | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Low | 40-70 | Challenging substrate; requires specialized catalyst systems. | |
| Buchwald-Hartwig Amination | Bromo | Pd₂(dba)₃, tBuDavePhos | High | 60-90 | Effective for amines lacking β-hydrogens.[1] |
| Chloro | Pd₂(dba)₃, tBuDavePhos | Moderate | Moderate | Less reactive than the bromo derivative.[1] | |
| C-H Arylation | N/A | PdCl(C₃H₅)(dppb), KOAc | N/A | 88 | Direct functionalization of the C-H bond at the C5 position.[2] |
| N/A | Pd(OAc)₂, KOAc | N/A | 85 | Direct functionalization of the C-H bond at the C5 position.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction of a Halopyrazole
-
Reagent Preparation: In a glovebox, a stock solution of the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (if required) in a dry, degassed solvent (e.g., 1,4-dioxane) is prepared.
-
Reaction Setup: To a pre-dried reaction vessel equipped with a magnetic stir bar, the halopyrazole (1.0 equiv), pyrazole boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) are added.
-
Solvent Addition: The reaction vessel is sealed with a septum, removed from the glovebox, and the desired volume of degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe.
-
Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C), and the catalyst stock solution is injected to initiate the reaction.
-
Monitoring: At specified time intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with cold diethyl ether), filtered, and analyzed by a calibrated analytical technique (e.g., HPLC or GC-MS with an internal standard) to determine the concentration of reactants and products.
-
Data Analysis: The concentration data versus time is plotted to determine the reaction rate and order. The experiment is repeated at different temperatures to determine the activation energy.
General Protocol for a Sonogashira Coupling of a Halopyrazole
-
Reagent Preparation: Prepare separate stock solutions of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (4 mol%), and the terminal alkyne (1.2 equiv) in a suitable degassed solvent (e.g., triethylamine or DMF).
-
Reaction Setup: To a reaction vessel, add the halopyrazole (1.0 equiv) and a magnetic stir bar.
-
Solvent and Base Addition: Add the degassed solvent and an amine base (e.g., triethylamine).
-
Reaction Initiation: Add the palladium catalyst and copper(I) iodide solutions, followed by the alkyne solution to start the reaction.
-
Monitoring and Analysis: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
General Protocol for a Buchwald-Hartwig Amination of a Halopyrazole
-
Reagent Preparation: Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., tBuDavePhos, 4-10 mol%) in a dry, degassed solvent (e.g., toluene).
-
Reaction Setup: In a glovebox, add the halopyrazole (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) to a reaction vessel with a stir bar.
-
Solvent Addition and Initiation: Add the solvent and then the catalyst solution to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in these kinetic studies, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for a kinetic study.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for a kinetic study of a cross-coupling reaction.
References
Boronic Acids vs. Pinacol Esters in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, organoboron compounds are indispensable. Among these, boronic acids and their corresponding pinacol esters are the most common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][2][4] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system protects the boron atom, making these compounds less prone to degradation.[4] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][4] This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
The following table summarizes the key differences in performance between boronic acids and boronic acid pinacol esters based on available experimental data.
| Feature | Boronic Acid | Boronic Acid Pinacol Ester | Rationale |
| Reaction Rate | Generally Faster | Generally Slower | Higher Lewis acidity of boronic acids facilitates transmetalation.[1] Kinetic studies have shown boronic acids reacting significantly faster than their pinacol ester counterparts under similar conditions.[5][6] |
| Stability/Shelf-Life | Lower | Higher | Pinacol esters are protected from decomposition pathways like protodeboronation and oxidation.[1][4] They are less sensitive to moisture and air.[4] |
| Handling | More Difficult | Easier | Pinacol esters are often stable, crystalline solids, simplifying weighing and transfer.[1][4] Boronic acids can be less crystalline and more sensitive. |
| Purification | Can be Challenging | Generally Easier | Pinacol esters are more amenable to chromatographic purification.[7][8] |
| Reaction Yield | Variable, can be lower due to decomposition | Often higher and more reproducible | The enhanced stability of pinacol esters can lead to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[4] |
Experimental Protocols: Suzuki-Miyaura Coupling
Below are representative, generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) are highly dependent on the specific substrates.
General Procedure Using a Boronic Acid
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv.).
-
Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC/LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure Using a Boronic Acid Pinacol Ester
The protocol for using a pinacol ester is very similar to that for a boronic acid, with the primary difference being the boron source.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), a suitable ligand if required, and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas. A degassed solvent system, typically containing water to facilitate hydrolysis of the ester (e.g., dioxane/water), is added.
-
Reaction: The mixture is heated (typically 80-110 °C) and stirred until completion.
-
Work-up and Purification: The work-up and purification steps are identical to the procedure for boronic acids.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, indicating the entry points for both the boronic acid and the boronic acid pinacol ester.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
The choice between a boronic acid and a boronic acid pinacol ester is dictated by the specific requirements of the synthetic task at hand. For rapid reactions where the stability of the boron reagent is not a concern, a boronic acid may be the preferred choice. However, for complex, multi-step syntheses, for substrates where the corresponding boronic acid is unstable, or when reproducibility and ease of handling are critical, the superior stability of boronic acid pinacol esters often makes them the more advantageous option.[4][7][9] By understanding the inherent reactivity-stability trade-off, researchers can make informed decisions to optimize their cross-coupling reactions and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The 1,3,5-Trimethylpyrazole Scaffold: A Comparative Guide for Drug Discovery
An objective analysis of the 1,3,5-trimethylpyrazole scaffold in medicinal chemistry, comparing its performance against alternative structures and providing key experimental data for researchers, scientists, and drug development professionals.
The pyrazole ring is a well-established and privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities.[1] Among its many variations, the 1,3,5-trimethylpyrazole scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in the fields of oncology and inflammation. This guide provides a comprehensive validation of this scaffold, presenting a comparative analysis with alternative heterocyclic systems, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.
Comparative Biological Activity: 1,3,5-Trimethylpyrazole vs. Alternative Scaffolds
The validation of any scaffold in drug discovery hinges on its ability to impart desirable biological activity, often superior to or overcoming the limitations of existing chemotypes. Here, we compare the performance of 1,3,5-trisubstituted pyrazole derivatives, with a focus on anticancer activity, against other heterocyclic scaffolds targeting similar pathways.
A recent study highlighted the potential of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents. Several compounds from this series demonstrated significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range.[2] Notably, these compounds were found to modulate the activity of Extracellular signal-Regulated Kinase (ERK) and Receptor-Interacting Protein Kinase 3 (RIPK3), two key players in cancer cell proliferation and cell death pathways.[2]
To provide a clear comparison, the following table summarizes the anticancer activity of a representative 1,3,5-trisubstituted pyrazole derivative alongside compounds based on the 1,2,4-triazole scaffold, another common heterocyclic motif in anticancer drug design.
| Scaffold | Compound | Target Cell Line | IC50 (µM) | Reference |
| 1,3,5-Trisubstituted Pyrazole | Compound 10d | PC-3 | 21.9 | [2] |
| MCF-7 | 3.90 | [2] | ||
| 1,2,4-Triazole Hybrid | Compound 7 | HepG-2 | 12.22 | [3] |
| HCT-116 | 14.16 | [3] | ||
| MCF-7 | 14.64 | [3] |
Signaling Pathway Analysis
To visualize the mechanism of action of the 1,3,5-trimethylpyrazole scaffold, we present diagrams of the ERK and RIPK3 signaling pathways, which have been identified as targets for derivatives of this scaffold.[2]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of 1,3,5-trisubstituted pyrazole derivatives.
Caption: The RIPK3-mediated necroptosis pathway and the inhibitory action of 1,3,5-trisubstituted pyrazole derivatives.
Experimental Protocols
To facilitate the validation and comparison of novel compounds based on the 1,3,5-trimethylpyrazole scaffold, detailed experimental protocols for key assays are provided below.
Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
A general method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of corresponding 1,3-diaryl-2-propen-1-one compounds (chalcones) with a hydrazine derivative in a suitable solvent.[4]
Materials:
-
Substituted 1,3-diaryl-2-propen-1-one (chalcone)
-
Phenyl hydrazine
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).
-
Add phenyl hydrazine (1 mmol) to the solution.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against kinases such as ERK and RIPK3. Specific conditions may need to be optimized for each kinase.
Materials:
-
Recombinant human kinase (e.g., ERK1, RIPK3)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]
-
Substrate (e.g., Myelin Basic Protein for ERK)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well or 384-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add the kinase and substrate/ATP mixture to the wells to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The 1,3,5-trimethylpyrazole scaffold represents a valuable and versatile core for the design of novel therapeutic agents. The presented data demonstrates its potential in the development of anticancer agents through the modulation of key signaling pathways such as ERK and RIPK3. The provided experimental protocols offer a foundation for researchers to further validate and explore derivatives of this promising scaffold. As with any drug discovery program, further optimization of potency, selectivity, and pharmacokinetic properties will be crucial in translating the potential of the 1,3,5-trimethylpyrazole scaffold into clinically successful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
A Comparative Guide to LC-MS Methods for Analyzing Pyrazole Synthesis Reaction Mixtures
The synthesis of pyrazole derivatives is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] Monitoring the complex reaction mixtures generated during synthesis is critical for optimization, impurity profiling, and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful analytical tool for this purpose, offering both the separation capabilities of HPLC and the sensitive, specific detection of mass spectrometry.[3][4]
However, the diverse polarity and structural similarity of reactants, intermediates, products, and byproducts in a pyrazole synthesis can present significant analytical challenges.[5] Small, polar pyrazoles can be difficult to retain on standard reversed-phase columns, co-eluting with salts and other matrix components, which can interfere with mass spectrometry detection.[6][7] This guide compares three distinct LC-MS methodologies for the analysis of pyrazole synthesis reaction mixtures, providing detailed protocols and performance data to aid researchers in selecting the optimal approach for their specific needs.
Comparative Overview of LC-MS Methods
The selection of an appropriate LC-MS method is contingent on the specific properties of the pyrazole analytes and the complexity of the reaction matrix. The following table summarizes three common approaches, from standard reversed-phase to more specialized techniques designed to handle polar molecules.
| Parameter | Method 1: Reversed-Phase (RP) LC-MS | Method 2: Ion-Pair Reversed-Phase (IP-RP) LC-MS | Method 3: Mixed-Mode Liquid Chromatography (MMLC)-MS |
| Principle | Separates molecules based on hydrophobicity. | Enhances retention of polar, ionizable compounds on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.[8] | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics to provide multiple modes of interaction for separating compounds with diverse properties.[6] |
| Typical LC Column | C18 or Biphenyl (e.g., Phenomenex Kinetex 50 x 3 mm, 2.6 µm).[9] | C18 or Biphenyl (e.g., Phenomenex Kinetex 50 x 3 mm, 2.6 µm).[9] | Mixed-Mode (e.g., Reversed-Phase/Cation Exchange). |
| Mobile Phase A | Water + 0.1% Formic Acid. | Water + 0.01-0.1% Perfluoroalkanoic Acid (e.g., Perfluorooctanoic acid).[7] | Water + Acid (e.g., Formic Acid).[6] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid. | Acetonitrile or Methanol. | Acetonitrile.[6] |
| Key Advantage | Simple, widely available, and effective for non-polar to moderately polar pyrazole derivatives. | Drastically increases retention for small, polar pyrazoles, enabling their separation from the solvent front and matrix components.[7][8] | Excellent retention and separation for a wide range of polar and non-polar N-containing heterocycles without the need for ion-pairing reagents.[6] |
| Key Disadvantage | Poor retention for very polar pyrazoles, leading to potential matrix interference and ionization suppression.[6] | Ion-pairing reagents can cause significant ion suppression in the MS source and may require dedicated LC systems to avoid contamination. | Column chemistries are less common, and method development can be more complex due to the multiple interaction modes. |
| MS Ionization Mode | ESI+ or ESI-.[10] | ESI+ or ESI-.[9] | ESI+.[6] |
| Ideal Application | Reaction mixtures containing larger, more hydrophobic pyrazole products and impurities. | Analysis of syntheses involving small, polar pyrazole precursors or products (e.g., 3,4-dimethyl-1H-pyrazole) that are poorly retained by standard RP methods.[9] | Complex reaction mixtures containing a diverse range of polar precursors, non-polar products, and charged intermediates.[6] |
Experimental Workflow
A generalized workflow for the analysis of a pyrazole synthesis reaction mixture using LC-MS is depicted below. The process begins with careful sample preparation to ensure compatibility with the LC-MS system and concludes with data analysis for quantification and identification of components.
Caption: General workflow for LC-MS analysis of pyrazole synthesis reactions.
Detailed Experimental Protocols
The following sections provide detailed starting protocols for the three compared LC-MS methods. Researchers should note that these are generalized methods and may require further optimization based on the specific analytes and instrumentation.
Method 1: Reversed-Phase (RP) LC-MS Protocol
This protocol is suitable for the analysis of moderately polar to non-polar pyrazole derivatives.
-
Sample Preparation:
-
Quench the reaction by adding an appropriate reagent or by rapid cooling.
-
Dilute a small aliquot (e.g., 10 µL) of the reaction mixture 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC Method:
-
Column: C18 Reversed-Phase Column (e.g., 50 x 3.0 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
-
MS Method:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.2 kV.[6]
-
Drying Gas (Nitrogen) Temperature: 250 °C.[6]
-
Drying Gas Flow: 11.0 L/min.[6]
-
Nebulizer Pressure: 35 psi.[6]
-
Acquisition Mode: Full Scan (for identifying unknowns) or Multiple Reaction Monitoring (MRM) for quantifying specific products and reactants. For a target pyrazole, MRM transitions would be determined by infusing a pure standard.
-
Method 2: Ion-Pair Reversed-Phase (IP-RP) LC-MS Protocol
This method is optimized for retaining small, polar pyrazoles like 3,4-dimethyl-1H-pyrazole.[9]
-
Sample Preparation:
-
Follow the sample preparation steps outlined in Method 1.
-
-
LC Method:
-
Column: Phenomenex Kinetex Biphenyl or C18 (50 x 3 mm, 2.6 µm).[9]
-
Mobile Phase A: 0.01% Perfluorooctanoic Acid (PFOA) in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: (Adjust based on analyte retention)
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 90% B
-
8.0 min: 90% B
-
8.1 min: 10% B
-
10.0 min: 10% B
-
-
-
MS Method:
-
Instrument: Agilent 6470 Triple Quadrupole Mass Spectrometer or similar.[9]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Optimize source parameters to minimize suppression from the ion-pair reagent.
-
Acquisition Mode (MRM for 3,4-dimethyl-1H-pyrazole):
-
Note: It is highly recommended to use a divert valve to direct the flow containing high concentrations of the ion-pairing reagent away from the MS source during column equilibration and washing to prevent contamination.[8]
-
Method 3: Mixed-Mode Liquid Chromatography (MMLC)-MS Protocol
This protocol is effective for complex mixtures containing analytes with a wide range of polarities and charges.[6]
-
Sample Preparation:
-
Follow the sample preparation steps outlined in Method 1.
-
-
LC Method:
-
Column: Mixed-Mode column with Reversed-Phase and Cation Exchange characteristics.
-
Mobile Phase A: Water acidified with Formic Acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 35 °C.
-
Gradient Program: (Adjust based on analyte retention)
-
0.0 min: 2% B
-
8.0 min: 60% B
-
10.0 min: 60% B
-
10.1 min: 2% B
-
15.0 min: 2% B
-
-
-
MS Method:
-
Instrument: Quadrupole Mass Spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters:
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) for target compounds.
-
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. benchchem.com [benchchem.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3,5-Trimethylpyrazole-4-boronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,3,5-Trimethylpyrazole-4-boronic acid and its hydrochloride salt, aligning with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. While specific toxicity information is not fully available, it is recommended to handle it with the care required for all laboratory chemicals.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust particles. Ensure that an eyewash station and safety shower are readily accessible.[1][2]
II. Disposal of Unused or Waste this compound
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1][2]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the waste this compound (solid) into a clearly labeled, sealable, and chemically compatible waste container.
-
If the waste is in a solution, use a compatible liquid waste container. Do not mix with incompatible wastes.[3]
-
Whenever possible, use the original container for waste collection.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Indicate the date of waste generation.
-
-
Storage:
-
Arranging for Pickup:
III. Decontamination and Disposal of Empty Containers
Properly decontaminated chemical containers can often be disposed of as non-hazardous waste. However, strict procedures must be followed.
Step-by-Step Container Decontamination:
-
Initial Rinse:
-
Carefully rinse the empty container with a suitable solvent (e.g., acetone or methanol) to remove any residual chemical.
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[3] Transfer this rinseate to your designated liquid hazardous waste container.
-
-
Subsequent Rinses:
-
For containers of standard laboratory chemicals, a triple rinse is a common practice. After the initial rinse, rinse the container two more times with the solvent.
-
Consult your local regulations, as for highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
-
Drying and Final Disposal:
-
Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once completely dry and free of any chemical residue, the container may be disposed of in the regular trash or recycled, depending on your institution's policies. Deface the original label to prevent misuse.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Personal Protection: Wear appropriate PPE before attempting to clean up the spill.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is imperative to consult your institution's specific safety protocols and comply with all local, regional, and national regulations regarding hazardous waste management. Chemical waste generators are ultimately responsible for the proper classification and disposal of their waste.[1][2]
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Unused/Waste Solid | Hazardous Waste Disposal | Collect in a labeled, sealed container. Store in a designated area. Arrange for professional disposal. |
| Waste Solution | Hazardous Waste Disposal | Collect in a labeled, sealed liquid waste container. Do not mix with incompatible materials. |
| Empty Containers | Triple Rinse, then Non-Hazardous Waste | Collect the first rinse (and possibly subsequent rinses) as hazardous waste. Air dry completely before disposal. |
| Spill Cleanup Debris | Hazardous Waste Disposal | Collect all contaminated materials in a labeled, sealed container. |
Logical Flow for Disposal Decision-Making
References
Essential Safety and Operational Guide for 1,3,5-Trimethylpyrazole-4-boronic acid
This guide provides crucial safety and handling information for researchers, scientists, and drug development professionals working with 1,3,5-Trimethylpyrazole-4-boronic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin contact.[1][2][3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Respiratory Protection | Respirator | Not required under normal use conditions with adequate ventilation.[1][2] If dust is generated, a suitable respirator should be used. |
Operational Protocol: Safe Handling
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.[1][3]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1][2]
2. Handling the Compound:
-
Avoid the formation of dust.[1]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Wash your face, hands, and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke when using this product.[3]
3. In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][4] Do not empty into drains.[1]
-
Container Handling: Keep in suitable, closed containers for disposal.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
